Epinephrine Sulfonic Acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO5S |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChI Key |
TYYGQMPOZGEFQL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Epinephrine Sulfonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Epinephrine (B1671497) Sulfonic Acid-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Core Chemical Properties
Epinephrine Sulfonic Acid-d3 is the deuterated form of Epinephrine Sulfonic Acid, a known degradation product of epinephrine. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analyses of epinephrine and its related substances by mass spectrometry-based methods.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1346604-55-4 | [2][3][4] |
| Molecular Formula | C₉H₁₀D₃NO₅S | [2][3][5] |
| Molecular Weight | 250.29 g/mol | [2][3][6] |
| Exact Mass | 250.07027393 Da | [6] |
| Melting Point | 169 °C | [3] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | [6] |
| Synonyms | 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid, 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid | [4][6] |
| Computed XLogP3 | -4.1 | [6] |
| Topological Polar Surface Area | 115 Ų | [6] |
| Storage Temperature | 2-8°C Refrigerator | [4] |
Synthesis and Formation
Epinephrine Sulfonic Acid is not typically synthesized as a primary therapeutic agent but is rather formed as a degradation product in pharmaceutical formulations of epinephrine.[6] This formation is particularly prevalent in solutions containing sulfite (B76179) antioxidants, such as sodium metabisulfite, which are added to prevent oxidation.[7][8]
The reaction involves the direct sulfonation of the epinephrine molecule, where the sulfite ion attacks the benzylic carbon.[6] The rate of this degradation is influenced by factors such as temperature, pH, and the concentration of sulfites.[6][7] An optimal pH range of approximately 3 to 4 has been shown to enhance the stability of epinephrine solutions.[6]
Experimental Protocols: Analytical Methodologies
This compound is primarily used as an internal standard in the quantitative analysis of epinephrine and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the separation and quantification of epinephrine and epinephrine sulfonic acid. These methods often utilize reversed-phase chromatography coupled with UV or electrochemical detection.[5][9][10]
A representative HPLC method is described below:
-
Column: A reversed-phase column with both acidic and basic embedded ion-pairing groups (e.g., Primesep AB, 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water containing an acidic buffer (e.g., 0.25% H₃PO₄) is often used.[11] Another approach uses a combination of Primesep 100 and Primesep SB columns with a mobile phase of acetonitrile and water with an ammonium (B1175870) formate (B1220265) buffer, which is compatible with mass spectrometry.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: UV detection at 280 nm is a common method for quantitation.[11] Electrochemical detection can also be employed for enhanced sensitivity and selectivity.[5][9]
Metabolic and Degradation Pathways
While Epinephrine Sulfonic Acid is a known degradation product in pharmaceutical preparations, the primary metabolic pathways of endogenous epinephrine in the body involve enzymatic degradation by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1] These enzymes convert epinephrine into its main metabolites, metanephrine (B195012) and vanillylmandelic acid (VMA), which are then excreted in the urine.[3]
The following diagram illustrates the major metabolic pathway of epinephrine.
Caption: Metabolic pathway of epinephrine.
The formation of Epinephrine Sulfonic Acid, particularly in pharmaceutical solutions, represents a chemical degradation pathway rather than a primary biological metabolic route.
Caption: Formation of Epinephrine Sulfonic Acid.
References
- 1. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Epinephrine Sulfonic Acid | 26405-77-6 | Benchchem [benchchem.com]
- 7. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019162892A1 - Stable injectable compositions of epinephrine - Google Patents [patents.google.com]
- 9. An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection [justc.ustc.edu.cn]
- 10. Stability-indicating high-performance liquid chromatographic analysis of lidocaine hydrochloride and lidocaine hydrochloride with epinephrine injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HPLC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]
Elucidation of the Structure of Epinephrine Sulfonic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Epinephrine (B1671497) Sulfonic Acid-d3, a deuterated analog of a key epinephrine degradation product. This document details the analytical methodologies, including chromatographic and spectroscopic techniques, that are pivotal for the characterization of this compound. The synthesis, degradation pathway, and relevant analytical data are presented to support research, development, and quality control activities involving epinephrine and its related substances.
Chemical Structure and Properties
Epinephrine Sulfonic Acid-d3 is the deuterated form of Epinephrine Sulfonic Acid, where three hydrogen atoms on the methylamino group are replaced by deuterium (B1214612). This isotopic labeling is particularly useful for quantitative analysis, serving as an internal standard in mass spectrometry-based assays.
Table 1: Chemical Identity and Properties of this compound
| Property | Value |
| Chemical Name | 1-(3,4-dihydroxyphenyl)-2-[(²H₃)methylamino]ethane-1-sulfonic acid |
| CAS Number | 1346604-55-4[1] |
| Molecular Formula | C₉H₁₀D₃NO₅S[1] |
| Molecular Weight | 250.29 g/mol [1] |
| Canonical SMILES | CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
Synthesis and Formation
Epinephrine Sulfonic Acid is a known degradation product of epinephrine, often formed in pharmaceutical formulations containing bisulfite as a stabilizer[2][3][4]. The deuterated analog, this compound, is synthetically produced for use as an analytical standard. The synthesis involves the introduction of a deuterated methyl group. A common method for producing deuterated methylamines involves the reaction of a suitable precursor with a deuterated methylation reagent[5].
Degradation Pathway of Epinephrine to Epinephrine Sulfonic Acid
The formation of Epinephrine Sulfonic Acid from epinephrine in the presence of bisulfite is a significant degradation pathway in pharmaceutical preparations. The reaction mechanism involves the nucleophilic attack of the bisulfite ion on the benzylic carbon of epinephrine. This process is influenced by pH and the concentration of bisulfite[2][6].
Caption: Reaction pathway for the formation of Epinephrine Sulfonic Acid.
Structure Elucidation: Analytical Techniques
The definitive identification and structural confirmation of this compound rely on a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of Epinephrine Sulfonic Acid from epinephrine and other related impurities. While specific methods for the deuterated form are not widely published, the chromatographic behavior is expected to be nearly identical to the non-deuterated analog.
Table 2: Representative HPLC Method Parameters for Analysis of Epinephrine and Epinephrine Sulfonic Acid
| Parameter | Method 1 | Method 2 |
| Column | Primesep 100 and Primesep SB | Primesep AB |
| Mobile Phase | Acetonitrile (B52724)/Water (70:30) with Ammonium (B1175870) Formate buffer | Acetonitrile/Water (5:95) with 0.25% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 280 nm |
| Reference | SIELC Technologies | SIELC Technologies |
-
Preparation of Mobile Phase: Prepare the mobile phase as specified in Table 2. For instance, for Method 1, mix 700 mL of acetonitrile with 300 mL of water and add the appropriate amount of ammonium formate. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent to achieve a final concentration within the linear range of the detector.
-
Instrumentation Setup:
-
Install the specified HPLC column and equilibrate the system with the mobile phase at the designated flow rate until a stable baseline is achieved.
-
Set the UV detector to the specified wavelength.
-
-
Injection and Data Acquisition: Inject a defined volume of the sample onto the column and start data acquisition.
-
Analysis: Identify and quantify the peaks of interest based on their retention times and peak areas compared to a reference standard of this compound.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing information about the fragmentation pattern of this compound, which aids in its structural confirmation. The deuterium labeling leads to a characteristic mass shift of +3 amu compared to the non-deuterated compound.
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₀D₃NO₅S |
| Monoisotopic Mass | 250.07027 Da |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 251.0775 |
Caption: A typical experimental workflow for LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Note: As of the date of this document, publicly available ¹H and ¹³C NMR data for this compound are not available. The following table provides predicted chemical shifts for the non-deuterated analog, Epinephrine Sulfonic Acid, for reference. The spectrum of the deuterated compound would be expected to show the absence of the N-methyl proton signal in ¹H NMR and a characteristic triplet in the ¹³C NMR for the carbon attached to the deuterium atoms due to spin-spin coupling.
Table 4: Predicted ¹³C NMR Chemical Shifts for Epinephrine Sulfonic Acid
| Atom | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | ~70-75 |
| C2 (CH₂-N) | ~50-55 |
| C3 (Aromatic C-1) | ~145-150 |
| C4 (Aromatic C-2) | ~115-120 |
| C5 (Aromatic C-3) | ~145-150 |
| C6 (Aromatic C-4) | ~115-120 |
| C7 (Aromatic C-5) | ~120-125 |
| C8 (Aromatic C-6) | ~115-120 |
| C9 (N-CH₃) | ~30-35 |
Disclaimer: These are predicted values and may differ from experimental results.
Conclusion
The structure elucidation of this compound is accomplished through a combination of modern analytical techniques. HPLC provides the necessary separation from its parent compound and other impurities, while mass spectrometry confirms its molecular weight and isotopic labeling. Although specific experimental NMR data for the deuterated compound is not publicly available, NMR spectroscopy remains a critical tool for the unambiguous structural confirmation of such reference standards. The methodologies and data presented in this guide serve as a valuable resource for professionals involved in the analysis and control of epinephrine-containing pharmaceutical products.
References
- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photostability of epinephrine - the influence of bisulfite and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of epinephrine induced by bisulfite. | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. Inhibition of epinephrine oxidation in weak alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of Epinephrine Sulfonic Acid-d3
This technical guide provides a comprehensive overview of the synthesis and characterization of Epinephrine (B1671497) Sulfonic Acid-d3, a crucial deuterium-labeled internal standard for analytical and drug development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Epinephrine Sulfonic Acid-d3 (ESA-d3) is the deuterium-labeled analog of Epinephrine Sulfonic Acid, a metabolite of epinephrine. Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS)[1]. The incorporation of three deuterium (B1214612) atoms on the methylamino group provides a distinct mass difference, enabling precise quantification in complex biological matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀D₃NO₅S | [2][] |
| Molecular Weight | 250.29 g/mol | [2][][4] |
| CAS Number | 1346604-55-4 | [2][4][5] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | [4] |
| Melting Point | 169 °C | [2] |
| Appearance | Solid Powder | [5] |
| Purity | ≥98% | [5] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the deuteration of a suitable precursor followed by sulfonation. While specific proprietary methods may vary, a plausible synthetic pathway is outlined below. The process would likely start from a protected epinephrine precursor, followed by N-methylation using a deuterated methyl source, and subsequent sulfonation and deprotection.
A generalized synthetic workflow is depicted in the following diagram:
References
Technical Guide: Epinephrine Sulfonic Acid-d3 (CAS Number 1346604-55-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Epinephrine (B1671497) Sulfonic Acid-d3 (CAS: 1346604-55-4), a deuterated analog of Epinephrine Sulfonic Acid. This isotopically labeled compound is a critical tool in analytical and pharmaceutical research, primarily serving as an internal standard for the accurate quantification of epinephrine and its metabolites in complex biological matrices. This document details its physicochemical properties, provides hypothetical yet representative experimental protocols for its synthesis and use in bioanalytical methods, and illustrates relevant biological and experimental workflows through detailed diagrams. The information presented herein is intended to support researchers and drug development professionals in the application of this essential analytical standard.
Introduction
Epinephrine, a vital hormone and neurotransmitter, plays a crucial role in numerous physiological processes. Its accurate quantification in biological fluids is essential for both clinical diagnostics and pharmaceutical research. Epinephrine Sulfonic Acid is a known metabolite and a degradation product of epinephrine, particularly in pharmaceutical formulations containing sulfites as antioxidants.[1] The use of stable isotope-labeled internal standards, such as Epinephrine Sulfonic Acid-d3, is the gold standard in quantitative mass spectrometry-based bioanalysis. The co-elution of the deuterated standard with the analyte of interest allows for the correction of matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise measurements.[2] This guide offers an in-depth look at the technical aspects of this compound, facilitating its effective use in a laboratory setting.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases. These properties are essential for method development, preparation of standard solutions, and understanding its behavior in analytical systems.
| Property | Value | Source |
| CAS Number | 1346604-55-4 | Biosynth[3], MedChemExpress[2], LGC Standards[4], Pharmaffiliates[5] |
| Molecular Formula | C₉H₁₀D₃NO₅S | PubChem[6], Biosynth[3], Pharmaffiliates[5] |
| Molecular Weight | 250.29 g/mol | PubChem[6], Biosynth[3], MedChemExpress[2], Pharmaffiliates[5] |
| Exact Mass | 250.07027393 Da | PubChem[6] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | PubChem[6] |
| Synonyms | 3,4-Dihydroxy-alpha-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid | LGC Standards[4] |
| Appearance | Light Beige to Light Brown Solid | BOC Sciences[] |
| Melting Point | >169°C (decomposition) | Biosynth[3], BOC Sciences[] |
| Solubility | Soluble in DMSO (Slightly), Water (Slightly) | BOC Sciences[] |
| Storage | Store at 2-8°C | Sigma-Aldrich |
Signaling Pathway of Epinephrine
Epinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of epinephrine initiates a signaling cascade that leads to a variety of cellular responses. A simplified representation of the canonical epinephrine signaling pathway is depicted below.
Experimental Protocols
The following sections detail hypothetical, yet representative, experimental protocols for the synthesis of this compound and its application in a bioanalytical method. These protocols are for illustrative purposes and should be adapted and optimized for specific laboratory conditions and applications.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the deuterated precursor, Epinephrine-d3, followed by the introduction of the sulfonic acid group.
Step 1: Synthesis of (±)-Epinephrine-d3
This procedure is adapted from known methods for the synthesis of epinephrine.
-
Materials:
-
ω-chloro-3,4-dihydroxyacetophenone
-
Methylamine-d3 hydrochloride
-
Sodium borohydride (B1222165)
-
Benzene
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Formation of Adrenalone-d3: In a round-bottom flask, dissolve ω-chloro-3,4-dihydroxyacetophenone in methanol. Add a solution of methylamine-d3 hydrochloride and sodium bicarbonate in water. The reaction mixture is stirred at room temperature for 24-48 hours.
-
Extraction: After the reaction is complete, the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Adrenalone-d3.
-
Reduction to Epinephrine-d3: The crude Adrenalone-d3 is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature below 10°C. The reaction is stirred for several hours at room temperature.
-
Work-up: The reaction is quenched by the slow addition of hydrochloric acid to adjust the pH to acidic. The methanol is evaporated, and the residue is purified by recrystallization or column chromatography to obtain (±)-Epinephrine-d3.
-
Step 2: Sulfonation of (±)-Epinephrine-d3
This procedure is based on the known reaction of epinephrine with sulfites.
-
Materials:
-
(±)-Epinephrine-d3
-
Sodium metabisulfite (B1197395)
-
Deionized water
-
Hydrochloric acid
-
Lyophilizer
-
-
Procedure:
-
Reaction Setup: Dissolve (±)-Epinephrine-d3 in deionized water. Add an excess of sodium metabisulfite to the solution.
-
Reaction Conditions: The solution is stirred at room temperature, protected from light, for 24-72 hours. The progress of the reaction can be monitored by HPLC.
-
Isolation and Purification: Upon completion, the pH of the solution is adjusted with hydrochloric acid. The solution is then frozen and lyophilized to remove water and volatile components. The resulting solid can be further purified by preparative HPLC to isolate this compound.
-
Quantification of Epinephrine in Human Plasma by LC-MS/MS
This protocol describes a general method for the quantification of epinephrine in human plasma using this compound as an internal standard.
-
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Epinephrine standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate epinephrine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epinephrine: Q1/Q3 (e.g., m/z 184.1 -> 166.1)
-
This compound: Q1/Q3 (e.g., m/z 251.1 -> appropriate fragment ion)
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of epinephrine in the unknown samples from the calibration curve.
-
-
References
- 1. Epinephrine Sulfonic Acid | 26405-77-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1346604-55-4 | WDC60455 [biosynth.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C9H13NO5S | CID 71316366 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Deuterium-Labeled Epinephrine Sulfonic Acid: Properties, Synthesis, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and analytical applications of Deuterium-labeled Epinephrine (B1671497) Sulfonic Acid. This stable isotope-labeled standard is a critical tool in pharmacokinetic and metabolic studies of epinephrine, offering enhanced accuracy and precision in quantitative analysis.
Core Properties
Deuterium-labeled Epinephrine Sulfonic Acid, specifically the d3 variant, is a synthetic derivative of Epinephrine Sulfonic Acid where three hydrogen atoms on the methylamino group have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule with a higher molecular weight than its endogenous counterpart, allowing for its use as an ideal internal standard in mass spectrometry-based assays.
Physicochemical Data
| Property | Unlabeled Epinephrine Sulfonic Acid | Deuterium-labeled (d3) Epinephrine Sulfonic Acid |
| Molecular Formula | C₉H₁₃NO₅S | C₉H₁₀D₃NO₅S |
| Molecular Weight | 247.27 g/mol | 250.29 g/mol [1] |
| CAS Number | 26405-77-6[2] | 1346604-55-4[1] |
| Appearance | White to light brown solid | Not specified, expected to be a solid |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[3] | 1-(3,4-dihydroxyphenyl)-2-[(²H₃)methylamino]ethane-1-sulfonic acid[4] |
Synthesis of Deuterium-Labeled Epinephrine Sulfonic Acid
The synthesis of deuterium-labeled compounds is a meticulous process aimed at achieving high isotopic purity and stability. While a specific, publicly available, detailed protocol for the direct synthesis of Deuterium-labeled Epinephrine Sulfonic Acid is not readily found, a plausible synthetic route can be inferred from general methods of deuterium labeling and the known chemistry of epinephrine.
A common and efficient method for introducing deuterium is through reductive amination using a deuterated reagent . A potential synthetic pathway could involve the following conceptual steps:
-
Protection of the catechol group: The hydroxyl groups on the benzene (B151609) ring of a suitable precursor are protected to prevent unwanted side reactions.
-
Introduction of the deuterium label: A key step would be the reductive amination of a suitable keto-precursor with deuterated methylamine (B109427) (CD₃NH₂) or the reduction of an intermediate with a deuterium source.
-
Formation of the sulfonic acid: The sulfonic acid moiety can be introduced via a reaction with a sulfonating agent.
-
Deprotection: Removal of the protecting groups from the catechol hydroxyls to yield the final product.
Another general approach is H/D exchange , where hydrogen atoms on the target molecule or a late-stage intermediate are exchanged with deuterium from a deuterium source like D₂O, often facilitated by a catalyst.[5]
Analytical Applications and Experimental Protocols
Deuterium-labeled Epinephrine Sulfonic Acid serves as an invaluable internal standard for the quantitative analysis of Epinephrine Sulfonic Acid in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[6] Its near-identical chemical and physical properties to the unlabeled analyte ensure consistent behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.
Experimental Protocol: Quantification of Epinephrine Sulfonic Acid in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the analysis of Epinephrine Sulfonic Acid using its deuterium-labeled internal standard.
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
Aliquoting: Transfer 100 µL of human plasma to a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of Deuterium-labeled Epinephrine Sulfonic Acid (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epinephrine Sulfonic Acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion and optimization).
-
Deuterium-labeled Epinephrine Sulfonic Acid (d3): Precursor ion (Q1) m/z → Product ion (Q3) m/z (Expected precursor m/z will be +3 compared to the unlabeled analyte).
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Epinephrine Sulfonic Acid in the unknown samples is determined from the calibration curve.
Signaling and Metabolic Pathways
Epinephrine Signaling Pathway
Epinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of epinephrine initiates a signaling cascade that leads to various cellular responses. The following diagram illustrates a simplified canonical epinephrine signaling pathway mediated by a β-adrenergic receptor.
References
- 1. msacl.org [msacl.org]
- 2. Epinephrine Sulfonic Acid | LGC Standards [lgcstandards.com]
- 3. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epinephrine | SIELC Technologies [sielc.com]
- 5. hwb.gov.in [hwb.gov.in]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Epinephrine Sulfonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinephrine (B1671497) Sulfonic Acid-d3 is the deuterated form of Epinephrine Sulfonic Acid, a significant degradation product of epinephrine, particularly in pharmaceutical formulations containing sulfite-based antioxidants. This document provides a comprehensive overview of the physical and chemical properties of Epinephrine Sulfonic Acid-d3, its synthesis, and analytical characterization. Given its primary role as a stable isotope-labeled internal standard, its characterization is crucial for accurate bioanalytical and pharmaceutical quality control assays.
Epinephrine, a vital catecholamine hormone and neurotransmitter, is susceptible to degradation, leading to the formation of impurities that can impact its therapeutic efficacy and safety. The formation of Epinephrine Sulfonic Acid is a well-documented degradation pathway, especially in the presence of sulfites, which are often used as antioxidants in epinephrine formulations. The deuterated analog, this compound, serves as an invaluable tool for the precise quantification of its non-labeled counterpart in various matrices.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source(s) |
| Chemical Name | 1-(3,4-dihydroxyphenyl)-2-[(²H₃)methylamino]ethane-1-sulfonic acid | [1] |
| Synonyms | 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid; 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid | [2] |
| CAS Number | 1346604-55-4 | [1] |
| Molecular Formula | C₉H₁₀D₃NO₅S | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Appearance | Solid Powder | [3] |
| Melting Point | 169 °C | [1] |
| Purity | ≥98% | [3] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage (up to 1 year). Stock solutions can be stored at 0-4°C for up to 1 month. | [3] |
Synthesis and Formation
The formation of the non-deuterated Epinephrine Sulfonic Acid from epinephrine is a well-understood process, particularly in pharmaceutical preparations. It occurs through the reaction of epinephrine with sulfite (B76179) anions, which are generated from antioxidants like sodium metabisulfite.
A more common context for the formation of the non-deuterated analog is as a degradation product in epinephrine formulations.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the available information for the non-deuterated analog and general principles of organic synthesis and analytical chemistry, the following methodologies can be proposed.
Synthesis of Epinephrine Sulfonic Acid (Non-deuterated)
The synthesis of Epinephrine Sulfonic Acid is typically achieved through the direct sulfonation of epinephrine. This electrophilic aromatic substitution reaction requires careful control of conditions to ensure the desired product and minimize side reactions.
Materials:
-
Epinephrine
-
Concentrated sulfuric acid or fuming sulfuric acid (oleum)
-
Appropriate reaction solvent (if necessary)
-
Quenching solution (e.g., ice-water)
-
Purification solvents (for crystallization or chromatography)
General Procedure:
-
Reaction Setup: Epinephrine is dissolved or suspended in a suitable solvent (or used neat) in a reaction vessel equipped with a stirrer and temperature control.
-
Addition of Sulfonating Agent: The sulfonating agent (e.g., fuming sulfuric acid) is added dropwise to the epinephrine solution at a controlled temperature. The reaction temperature is a critical parameter and must be optimized to favor the desired sulfonation position and prevent degradation.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the reaction mixture is carefully quenched, typically by pouring it onto ice. This step neutralizes the excess sulfonating agent and precipitates the product.
-
Isolation and Purification: The crude product is isolated by filtration. Purification can be achieved by recrystallization from a suitable solvent system or by preparative chromatography.
Note: The synthesis of the deuterated analog, this compound, would follow a similar procedure, starting with Epinephrine-d3.
Analytical Methods
HPLC is the primary analytical technique for the separation and quantification of Epinephrine Sulfonic Acid. Several methods have been reported for the analysis of the non-deuterated form, which can be adapted for the d3-labeled compound.
Example HPLC Method: [4]
-
Column: AQUASIL C18 (100 mm × 4.6 mm, 3 μm)
-
Mobile Phase A: Monopotassium phosphate (B84403) solution
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient
-
Injection Volume: 40 μL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
Total Analytical Time: 40 min
For highly sensitive and selective quantification, especially in biological matrices, LC-MS/MS is the method of choice. This compound is an ideal internal standard for these assays.
General LC-MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for epinephrine and its derivatives.
-
Mass Analyzer: Triple quadrupole (QqQ) for Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (Epinephrine Sulfonic Acid) and the internal standard (this compound) would need to be determined. The mass shift of +3 Da for the deuterated standard would be utilized to differentiate it from the endogenous analyte.
Biological Activity and Significance
Epinephrine Sulfonic Acid is generally considered to be pharmacologically inactive . The addition of the bulky and highly polar sulfonic acid group to the epinephrine molecule sterically hinders its binding to adrenergic receptors. Consequently, it does not elicit the physiological responses associated with epinephrine.
Its primary significance lies in its role as a degradation product in epinephrine pharmaceutical formulations. The presence of Epinephrine Sulfonic Acid is an indicator of product degradation and is a critical quality attribute that is monitored during stability testing of epinephrine injections. Regulatory bodies often set limits for the acceptable levels of this impurity.
The deuterated form, this compound, is crucial for its use as an internal standard in analytical methods. The key advantages of using a stable isotope-labeled internal standard include:
-
Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer.
-
Improved Accuracy and Precision: It accounts for variations in sample preparation, injection volume, and instrument response.
Conclusion
This compound is a well-characterized molecule that plays a critical role in the pharmaceutical analysis of epinephrine. Its physical and chemical properties are well-defined, and while detailed synthetic protocols are proprietary, the general synthetic route is understood. The analytical methods for its non-deuterated counterpart are readily adaptable for its quantification. The lack of pharmacological activity of Epinephrine Sulfonic Acid underscores its importance as a marker of epinephrine degradation. As a stable isotope-labeled internal standard, this compound is an indispensable tool for ensuring the quality, stability, and safety of epinephrine-containing drug products. This guide provides researchers, scientists, and drug development professionals with the core knowledge required to work with and understand the significance of this important compound.
References
Epinephrine Sulfonic Acid-d3: An In-Depth Technical Guide to its Role as a Metabolite of Epinephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Metabolic Fate of Epinephrine (B1671497)
Epinephrine, a critical hormone and neurotransmitter, undergoes rapid and extensive metabolism in the body, primarily in the liver, kidneys, and other extraneuronal tissues.[1] Its short plasma half-life of approximately 2-3 minutes necessitates efficient metabolic clearance to maintain homeostasis.[2] The primary enzymatic pathways responsible for epinephrine's biotransformation involve catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1] These enzymes convert epinephrine into its major metabolites, metanephrine (B195012) and vanillylmandelic acid (VMA), respectively. However, another significant, yet often less emphasized, metabolic route is sulfation, a conjugation reaction that results in the formation of epinephrine sulfonic acid. This guide provides a comprehensive technical overview of epinephrine sulfonic acid, with a particular focus on its deuterated form, Epinephrine Sulfonic Acid-d3, a vital tool in metabolic research.
The Sulfonation Pathway of Epinephrine
Sulfation is a crucial phase II metabolic reaction that increases the water solubility of various endogenous and exogenous compounds, facilitating their excretion. In the case of epinephrine, this process is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of epinephrine.
The Key Enzyme: Sulfotransferase 1A3 (SULT1A3)
Research has identified Sulfotransferase 1A3 (SULT1A3) as the primary enzyme responsible for the sulfation of catecholamines, including epinephrine.[3] SULT1A3 exhibits a high affinity for phenolic monoamines and is the major enzyme involved in their sulfoconjugation.[1] While other SULT isoforms like SULT1A1 and SULT1C4 show some activity towards epinephrine, SULT1A3 displays considerably higher sulfating activity.[3]
The following diagram illustrates the metabolic pathway of epinephrine, highlighting the sulfonation route.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of Epinephrine and its Deuterated Analog, Epinephrine Sulfonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and primary degradation pathways of epinephrine (B1671497), with a special focus on the formation of Epinephrine Sulfonic Acid. It also discusses the role of its deuterated analog, Epinephrine Sulfonic Acid-d3, in analytical methodologies. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of epinephrine-containing pharmaceutical products.
Introduction to Epinephrine Stability and the Role of this compound
Epinephrine is a critical medication, particularly in emergency medicine, for treating conditions such as anaphylaxis and cardiac arrest. However, its inherent chemical instability in aqueous solutions presents a significant challenge for pharmaceutical formulation and storage. Epinephrine is susceptible to degradation via several pathways, including oxidation, racemization, and reaction with formulation excipients.
One of the most significant degradation pathways involves the reaction of epinephrine with sulfites, which are often added to formulations as antioxidants. This reaction leads to the formation of the pharmacologically inactive degradant, Epinephrine Sulfonic Acid (ESA). The formation of ESA not only reduces the potency of the drug product but also introduces an impurity whose long-term safety profile is not well-established.[1]
This compound is a stable, isotopically labeled form of ESA.[2][3] In this molecule, three hydrogen atoms on the methylamino group are replaced with deuterium. Its primary application is as an internal standard in analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the accurate quantification of ESA in stability and degradation studies of epinephrine.[3] Due to the isotopic labeling, its chemical behavior is virtually identical to that of non-deuterated ESA, making it an ideal analytical surrogate.
Degradation Pathways of Epinephrine
The degradation of epinephrine in pharmaceutical formulations can proceed through several mechanisms. The most prominent pathways are sulfonation, oxidation, and racemization.
Sulfonation Pathway
In formulations containing sulfites (e.g., sodium bisulfite or metabisulfite) as antioxidants, the primary degradation pathway is the formation of Epinephrine Sulfonic Acid.[1][4] The sulfite (B76179) anions react with epinephrine to form the optically inactive sulfonic acid adduct.[1] This reaction is a major contributor to the loss of active L-epinephrine over the product's shelf life.[1][5] The kinetics of this sulfite-induced degradation are influenced by pH and the concentration of the sulfite agent.[6]
Oxidation and Racemization Pathways
Epinephrine is also susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. The catechol moiety of the epinephrine molecule is oxidized to form adrenochrome (B1665551) (a pink-colored compound) and subsequently polymerizes into melanin-like brown pigments.[7]
Additionally, the therapeutically active L-isomer of epinephrine can undergo racemization to the less active D-isomer. This process also contributes to the loss of potency of the drug product over time.[5]
Factors Influencing Epinephrine Stability
Several factors can influence the rate of epinephrine degradation in pharmaceutical preparations:
-
Presence of Sulfites: As discussed, sulfites are a primary cause of ESA formation.[1][8]
-
Temperature: Elevated temperatures accelerate the degradation of epinephrine, leading to both increased ESA formation and oxidation.[8][9]
-
pH: The stability of epinephrine is pH-dependent. An acidic pH (typically between 2.2 and 5) helps to minimize oxidation.[10]
-
Light and Oxygen: Exposure to light and atmospheric oxygen promotes oxidative degradation.[10] Formulations are often packaged in light-resistant containers and may be prepared under a nitrogen blanket to minimize oxidation.
Quantitative Stability Data
The following table summarizes data from a study on the thermal degradation of injectable epinephrine, illustrating the impact of heating on epinephrine concentration and the formation of Epinephrine Sulfonic Acid.
| Condition | Duration of Heat Exposure | Epinephrine (EPI) Concentration Change | Epinephrine Sulfonic Acid (EPI-SA) Concentration Change |
| Cyclical Heating (65°C for 8 hours/day) | 672 hours | -31% | +225% |
| Constant Heating (65°C) | 169 hours | Complete Degradation | Complete Degradation |
| Data sourced from a study on the thermal degradation of injectable epinephrine.[8][9] |
Experimental Protocols for Stability and Degradation Analysis
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Objective: To separate and quantify epinephrine from its degradation products, including Epinephrine Sulfonic Acid.
Methodology:
-
Chromatographic System:
-
Column: A reversed-phase C18 or C8 column is typically used.[7][11]
-
Mobile Phase: A common mobile phase consists of an aqueous buffer containing an ion-pairing agent (e.g., 1-octanesulfonic acid or 1-heptanesulfonate) and an organic modifier like methanol (B129727) or acetonitrile. The pH is typically adjusted to the acidic range (e.g., pH 3.0 with phosphoric acid).[8][11][12]
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[7]
-
Detection: UV detection at a wavelength of approximately 280 nm is common.[13] Electrochemical detection (ECD) can also be employed for higher sensitivity.[1][11]
-
-
Sample Preparation:
-
Samples from stability studies are diluted with the mobile phase to an appropriate concentration for analysis.
-
This compound is added as an internal standard to improve the accuracy and precision of the quantification of ESA.
-
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways of the drug substance. These studies also help in developing and validating a stability-indicating analytical method.
Objective: To accelerate the degradation of epinephrine under various stress conditions to identify and characterize the resulting degradants.
Methodology:
-
Stress Conditions: Epinephrine solutions are subjected to the following conditions:
-
Acid Hydrolysis: 6.0 M HCl, reflux for up to 10 hours.[14]
-
Base Hydrolysis: 6.0 M NaOH, reflux for up to 10 hours.[14]
-
Oxidation: 30% hydrogen peroxide (H₂O₂) at room temperature.[14]
-
Thermal Stress: Heating in a climatic chamber (e.g., 40°C ± 2°C) or at higher temperatures (e.g., 65°C).[8][14]
-
Photolytic Stress: Exposure to light with a specific illumination (e.g., 2.4 million lux).[14]
-
-
Analysis: The stressed samples are analyzed using the validated stability-indicating HPLC method. The degradation products are identified and characterized, often using techniques like LC-MS/MS.[5]
Conclusion
The stability of epinephrine is a critical quality attribute for pharmaceutical products. The formation of Epinephrine Sulfonic Acid through reaction with sulfite excipients is a major degradation pathway that must be carefully monitored and controlled. A thorough understanding of the factors influencing epinephrine degradation, coupled with robust, validated analytical methods, is essential for the development of safe and effective epinephrine formulations. This compound serves as a vital analytical tool, enabling the precise quantification of this key degradant in stability and forced degradation studies.
References
- 1. An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection [justc.ustc.edu.cn]
- 2. HPLC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]
- 3. Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of sulfite-induced anaerobic degradation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 9. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antecscientific.com [antecscientific.com]
- 12. helixchrom.com [helixchrom.com]
- 13. glaz-ing.com [glaz-ing.com]
- 14. scribd.com [scribd.com]
Understanding Epinephrine Sulfonic Acid-d3: An Analytical Tool in Catecholamine Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epinephrine (B1671497) Sulfonic Acid-d3 is the deuterated, stable isotope-labeled form of Epinephrine Sulfonic Acid. Extensive research into the metabolic fate of Epinephrine Sulfonic Acid-d3 has not been published. Its primary application in scientific research is as an internal standard for quantitative analyses, particularly in studies involving the parent compound, epinephrine, using methods such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. This guide synthesizes the available information on this compound, its non-deuterated analog, and the broader context of epinephrine metabolism and analysis.
Introduction to this compound
This compound is a synthetic, high-purity compound where three hydrogen atoms on the methylamino group of Epinephrine Sulfonic Acid have been replaced with deuterium[2][3]. This isotopic labeling makes it chemically identical to its non-deuterated counterpart but distinguishable by its mass. This property is invaluable in analytical chemistry, where it serves as a reliable internal standard to ensure the accuracy and precision of quantitative measurements of epinephrine and its metabolites[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1346604-55-4 | [2][3] |
| Molecular Formula | C₉H₁₀D₃NO₅S | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | |
| Synonyms | 3,4-Dihydroxy-alpha-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid |
The Origin of Epinephrine Sulfonic Acid
While the metabolic fate of this compound is not documented, its non-deuterated form, Epinephrine Sulfonic Acid, is known to be a degradation product of epinephrine, particularly in pharmaceutical preparations[4][5]. The formation of Epinephrine Sulfonic Acid from epinephrine is a chemical reaction, not a metabolic process within the body. This degradation can be influenced by factors such as heat and the presence of sulfites, which are often used as antioxidants in injectable epinephrine solutions[4][5][6].
The addition of a sulfonic acid group to epinephrine significantly alters its chemical properties, including increasing its steric bulk and introducing a strong negative charge. These changes are predicted to dramatically reduce its ability to bind to adrenergic receptors, rendering it biologically inactive[6].
Caption: Chemical degradation pathway of epinephrine to epinephrine sulfonic acid.
The Role of Deuterated Compounds in Pharmacokinetic Studies
Deuteration, the process of replacing hydrogen with its stable isotope deuterium, is a common strategy in drug development and metabolic research[1]. While it can potentially alter the pharmacokinetic and metabolic profiles of a drug, its primary use in the context of compounds like this compound is as a tracer or internal standard[1].
In a typical pharmacokinetic study, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine). During analysis (e.g., by LC-MS), the deuterated and non-deuterated compounds are separated, and the ratio of their signals is used to accurately quantify the amount of the non-deuterated analyte in the sample. This method corrects for any loss of the analyte during sample preparation and analysis, leading to highly reliable data.
Caption: A generalized workflow for using a deuterated internal standard in bioanalysis.
Epinephrine Metabolism: A Brief Overview
To understand the context in which this compound would be used, it is helpful to have a basic understanding of epinephrine's metabolic pathways. The metabolism of epinephrine is well-characterized and primarily involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). These enzymes convert epinephrine into its major metabolites, metanephrine (B195012) and 3,4-dihydroxymandelic acid, which are then further processed and excreted. The study of these pathways and the quantification of epinephrine and its metabolites in biological fluids are critical areas of research where a deuterated standard would be employed.
Experimental Protocols
Due to the lack of published studies on the metabolic fate of this compound, no specific experimental protocols can be provided. However, for the analysis of epinephrine and its metabolites using a deuterated internal standard, a general methodology would involve:
-
Sample Collection: Collection of biological matrices (e.g., blood, plasma, urine) from subjects at various time points after administration of the drug of interest.
-
Internal Standard Spiking: Addition of a known concentration of the deuterated internal standard (e.g., this compound) to each sample.
-
Sample Preparation: Extraction of the analytes from the biological matrix, often involving protein precipitation followed by solid-phase or liquid-liquid extraction.
-
LC-MS/MS Analysis: Separation of the analytes and the internal standard using high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor specific mass-to-charge ratio transitions for both the analyte and the deuterated internal standard.
-
Data Analysis: Calculation of the analyte concentration based on the peak area ratio of the analyte to the internal standard and a calibration curve.
For specific instrumental conditions, such as the type of HPLC column, mobile phase composition, and mass spectrometer settings, researchers would refer to validated analytical methods for catecholamine analysis, such as those outlined by the United States Pharmacopeia (USP)[7].
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1346604-55-4 | WDC60455 [biosynth.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]
- 6. Epinephrine Sulfonic Acid | 26405-77-6 | Benchchem [benchchem.com]
- 7. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Use of Epinephrine-d3 and Epinephrine Sulfonic Acid-d3 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of epinephrine (B1671497) and its metabolite, epinephrine sulfonic acid, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with their respective deuterated internal standards, Epinephrine-d3 and Epinephrine Sulfonic Acid-d3.
Part 1: Quantitative Analysis of Epinephrine using Epinephrine-d3
This section outlines a validated method for the sensitive and specific quantification of epinephrine in human plasma. The use of the stable isotope-labeled internal standard, Epinephrine-d3, ensures accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for epinephrine analysis.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 15 pg/mL | [1] |
| Linearity Range | 25 - 1000 pg/mL (r² ≥ 0.99) | [1] |
| Intra-day Precision (CV%) | 0.4 - 6.9% | [1] |
| Inter-day Precision (CV%) | 0.9 - 6.6% | [1] |
| Recovery | Not explicitly stated |
Experimental Protocol
This protocol is a composite based on established methods for catecholamine analysis in plasma.[2]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of plasma, add 50 µL of internal standard working solution (containing Epinephrine-d3).
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) and vortex.
-
Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
LC System: Agilent 1290 Infinity LC or equivalent[2]
-
Column: Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Tandem Mass Spectrometry (MS/MS)
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Epinephrine | 184.1 | 166.1 | 10 |
| Epinephrine-d3 | 187.1 | 169.1 | 10 |
Diagrams
Caption: LC-MS/MS workflow for epinephrine analysis.
Caption: Analyte and Internal Standard Relationship.
Part 2: Quantitative Analysis of Epinephrine Sulfonic Acid using this compound
This section provides a proposed protocol for the quantification of epinephrine sulfonic acid, a major metabolite of epinephrine. This compound is the recommended internal standard for this analysis.[3][4][5][6]
Quantitative Data Summary
Specific performance data for a dedicated epinephrine sulfonic acid LC-MS/MS assay is not widely published. The following are target parameters for method development.
| Parameter | Target Value |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Linearity Range | 10 - 2000 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy | 85 - 115% |
Experimental Protocol
This proposed protocol leverages methodologies for polar metabolites and epinephrine analysis.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of urine, add 50 µL of internal standard working solution (containing this compound).
-
Add 20 µL of 1 M acetic acid.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
A mixed-mode or HILIC column is recommended for retaining the polar sulfonic acid metabolite.[7]
-
LC System: UHPLC system
-
Column: Primesep AB, 4.6 x 250 mm, 5 µm or similar mixed-mode column[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-7 min: 95-5% B
-
7-8 min: 5% B
-
8-8.1 min: 5-95% B
-
8.1-10 min: 95% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
3. Tandem Mass Spectrometry (MS/MS)
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is recommended for sulfonic acids, though positive mode may also be viable.
-
MRM Transitions (Proposed): Note: These transitions are theoretical for the deuterated standard and should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Epinephrine Sulfonic Acid | 262.3 | 80.0 (SO₃⁻) | -25 |
| This compound | 265.3 | 80.0 (SO₃⁻) | -25 |
Diagrams
Caption: Metabolic pathway and analytical scheme.
References
Application Note: Quantitative Analysis of Epinephrine Sulfonic Acid in Human Plasma and Urine using LC-MS/MS with Epinephrine Sulfonic Acid-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Epinephrine (B1671497) Sulfonic Acid, a key metabolite of epinephrine, in human plasma and urine. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Epinephrine Sulfonic Acid-d3, to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals investigating catecholamine metabolism and its role in various physiological and pathological processes.
Introduction
Catecholamines, including epinephrine, norepinephrine, and dopamine, are critical neurotransmitters and hormones involved in numerous physiological processes. The quantitative analysis of these biogenic amines and their metabolites is essential for understanding their function and for the diagnosis and monitoring of various diseases. Epinephrine is metabolized through several pathways, including sulfation, which leads to the formation of Epinephrine Sulfonic Acid. The measurement of this metabolite can provide valuable insights into catecholamine metabolism and overall sympathoadrenal activity.
LC-MS/MS has become the gold standard for the quantification of endogenous small molecules in complex biological matrices due to its high selectivity, sensitivity, and specificity.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.[1]
This application note provides a detailed protocol for the extraction, separation, and detection of Epinephrine Sulfonic Acid from human plasma and urine, offering a valuable tool for researchers in the field.
Experimental
Materials and Reagents
-
Epinephrine Sulfonic Acid standard (Biosynth, FE22737 or equivalent)
-
This compound internal standard (Biosynth, WDC60455 or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)
Sample Preparation
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of internal standard working solution (this compound).
-
Add 1 mL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.
-
To 100 µL of supernatant, add 50 µL of internal standard working solution (this compound).
-
Dilute the sample with 850 µL of 0.1% formic acid in water.
-
Proceed with the SPE cleanup as described for plasma samples (steps 5-9).
Liquid Chromatography
-
System: UHPLC system
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 2 1.0 2 5.0 30 5.5 95 6.5 95 6.6 2 | 8.0 | 2 |
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode
-
Spray Voltage: 3500 V
-
Sheath Gas Flow Rate: 40 arb
-
Auxiliary Gas Flow Rate: 10 arb
-
Capillary Temperature: 320°C
-
Data Acquisition: Selected Reaction Monitoring (SRM)
Due to the lack of specific published data for the fragmentation of Epinephrine Sulfonic Acid, the following Multiple Reaction Monitoring (MRM) transitions are proposed based on the known fragmentation of epinephrine and sulfonic acid-containing compounds. The primary fragmentation is expected to be the loss of the sulfonic acid group (SO3, 80 Da). Further fragmentation of the catecholamine backbone can also be monitored. Users should optimize these transitions on their specific instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Epinephrine Sulfonic Acid | 248.1 | 168.1 (M+H-SO3) | 15 |
| 150.1 (M+H-SO3-H2O) | 25 | ||
| This compound | 251.1 | 171.1 (M+H-SO3) | 15 |
| 153.1 (M+H-SO3-H2O) | 25 |
Quantitative Data
The following tables summarize the expected performance of the method. These values are illustrative and should be validated in the user's laboratory.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Epinephrine Sulfonic Acid | 0.1 - 100 | >0.995 |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Epinephrine Sulfonic Acid | 0.1 |
Table 3: Accuracy and Precision (Illustrative)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 95 - 105 | <15 |
| Medium | 10 | 98 - 102 | <10 |
| High | 80 | 97 - 103 | <10 |
Visualizations
Catecholamine Metabolism Pathway
Caption: Metabolic pathway of catecholamines, highlighting the formation of Epinephrine Sulfonic Acid.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Epinephrine Sulfonic Acid.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Epinephrine Sulfonic Acid in human plasma and urine using LC-MS/MS with this compound as an internal standard. The described method is sensitive, specific, and reliable, making it a valuable tool for researchers investigating catecholamine metabolism and its implications in health and disease. The provided experimental parameters and illustrative data serve as a strong foundation for the implementation of this method in a research laboratory setting.
References
Application Note: Quantification of Epinephrine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of epinephrine (B1671497) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Epinephrine-d3, is employed. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Performance characteristics of the method, including linearity, precision, accuracy, and recovery, are summarized. This method is suitable for clinical research and drug development applications requiring reliable measurement of epinephrine levels.
Introduction
Epinephrine is a critical catecholamine hormone and neurotransmitter involved in numerous physiological processes. Its accurate quantification in biological matrices like plasma is essential for both clinical diagnostics and pharmaceutical research. The use of a stable isotope-labeled internal standard (SIL-IS), such as Epinephrine-d3, is the gold standard for quantitative mass spectrometry.[1][2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a reliable means for correction and accurate quantification.[3] This application note provides a detailed protocol for the analysis of epinephrine in human plasma using Epinephrine-d3 as an internal standard.
Experimental
Materials and Reagents
-
Epinephrine standard
-
Epinephrine-d3 (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized
-
Human plasma (K2 EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak Alumina B)[4] or protein precipitation reagents.
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source. A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity.[2]
Sample Preparation
A critical step in the analysis of biological samples is the effective removal of interfering substances. Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the Epinephrine-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) [4]
-
Condition the SPE cartridge (e.g., Sep-Pak Alumina B, 100 mg) according to the manufacturer's instructions.
-
To 500 µL of plasma, add 10 µL of the Epinephrine-d3 internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Kinetex core-shell biphenyl (B1667301) column (100 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol[4] |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of epinephrine from matrix components |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transition (Epinephrine) | To be optimized based on instrumentation |
| MRM Transition (Epinephrine-d3) | To be optimized based on instrumentation |
| Collision Energy | To be optimized for each transition |
| Ion Source Temperature | To be optimized |
Workflow Diagram
References
Application Note and Protocol for the Quantification of Epinephrine Sulfonic Acid-d3 in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epinephrine (B1671497), a critical catecholamine hormone and neurotransmitter, undergoes various metabolic transformations in the body. One of its metabolites is Epinephrine Sulfonic Acid. The use of stable isotope-labeled internal standards, such as Epinephrine Sulfonic Acid-d3, is the gold standard in bioanalytical methods for accurate quantification of endogenous levels.[1][2] This is because the deuterated standard is chemically identical to the analyte of interest, co-elutes during chromatography, and experiences similar matrix effects, thereby correcting for variability during sample processing and analysis.[2] This document provides a detailed protocol for the extraction and quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely used for the quantification of drugs and their metabolites in biological fluids.[3]
Experimental Protocols
This protocol outlines a method for the analysis of this compound in plasma, adapted from established methods for catecholamine analysis.[4][5][6]
1. Materials and Reagents
-
This compound (analytical standard)[7]
-
Internal Standard (IS): A suitable stable isotope-labeled compound if this compound is the analyte. If this compound is the internal standard, the corresponding non-labeled analyte is required.
-
Human Plasma (K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis WCX)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent 1290 Infinity LC with 6460 Triple Quadrupole MS or Waters ACQUITY UPLC with Xevo TQ-S)[4][6]
2. Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a common technique for extracting and concentrating analytes from biological samples, enabling more reliable identification and quantification.[8]
-
Sample Pre-treatment: Thaw plasma samples on ice. For a 250 µL plasma sample, add 250 µL of 50 mM ammonium acetate and 50 µL of the internal standard working solution.[4]
-
SPE Cartridge Conditioning: Condition the Oasis WCX SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
The use of LC-MS/MS provides low detection limits and the ability to generate structural information with minimal sample treatment.[3]
-
Liquid Chromatography (LC) Conditions:
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm[4]
-
Mobile Phase A: 95:5 Water:Acetonitrile with 30 mM Ammonium Formate, pH 3.0[4]
-
Mobile Phase B: 15:85 Water:Acetonitrile with 30 mM Ammonium Formate, pH 3.0[4]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C[4]
-
Gradient: A linear gradient appropriate for the separation of the analyte from matrix components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its corresponding internal standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of Epinephrine Sulfonic Acid into pooled plasma.[4][6]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[5][9]
Data Presentation
The following table summarizes typical quantitative data for catecholamine analysis using LC-MS/MS. Note that specific performance data for this compound may vary and should be established during method validation. The data presented here is based on similar analytes.[5][9]
| Parameter | Epinephrine | Norepinephrine (B1679862) |
| Linearity Range (ng/mL) | 0.05 - 25 | 0.05 - 25 |
| Limit of Detection (LOD) (ng/mL) | 0.025 | 0.025 |
| Limit of Quantification (LOQ) (ng/mL) | 0.05 | 0.05 |
| Intra-run Precision (%CV) | < 15% | < 15% |
| Inter-run Precision (%CV) | < 15% | < 15% |
| Accuracy (%RE) | within 15% | within 15% |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound in plasma.
References
- 1. Epinephrine-d3 Sulfate | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijstr.org [ijstr.org]
- 4. waters.com [waters.com]
- 5. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. This compound | 1346604-55-4 | WDC60455 [biosynth.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Epinephrine Sulfonic Acid in Urine using Epinephrine Sulfonic Acid-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epinephrine (B1671497) (adrenaline) is a critical hormone and neurotransmitter. Its metabolites and degradation products in urine are important biomarkers for various physiological and pathological states. Epinephrine Sulfonic Acid is a known metabolite and impurity of epinephrine. Accurate quantification of this compound in urine is essential for clinical research and pharmaceutical quality control. This document details a robust analytical method for the determination of Epinephrine Sulfonic Acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with its stable isotope-labeled counterpart, Epinephrine Sulfonic Acid-d3, as an internal standard (IS) to ensure accuracy and precision. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1][2][3]
While deuterated epinephrine (Epinephrine-d3) is commonly used for the analysis of the parent compound, this compound is the ideal internal standard for the specific quantification of the sulfonic acid metabolite.[4][5] The methodologies presented here are adapted from well-established protocols for urinary catecholamine analysis.[1][6][7]
Analytical Principle
The method employs a sample preparation step to isolate the analyte and internal standard from the complex urine matrix, followed by chromatographic separation and detection by tandem mass spectrometry.
-
Sample Preparation: A simple and efficient Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is used to clean up the urine sample and concentrate the analyte.[1][7]
-
Chromatographic Separation: A Liquid Chromatography (LC) system separates Epinephrine Sulfonic Acid from other endogenous urine components.[1][8]
-
Mass Spectrometric Detection: A Triple Quadrupole Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.[2][7] The specific parent-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
The logical workflow for the analysis is outlined below.
Experimental Protocols
The following protocols are based on established methods for urinary catecholamines and can be adapted for Epinephrine Sulfonic Acid.[1][2][6]
Reagents and Materials
-
Epinephrine Sulfonic Acid analytical standard
-
This compound internal standard
-
HPLC-grade Methanol, Acetonitrile, Ethyl Acetate
-
Formic Acid, Ammonium (B1175870) Formate, Acetic Acid
-
Ultrapure Water
-
Human Urine (drug-free or charcoal-stripped for calibration standards)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Weak Cation Exchange, WCX) or LLE reagents.[6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for urinary catecholamines and metanephrines.[1]
-
To 1.0 mL of centrifuged urine in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution.
-
Add 1.6 mL of a complexing reagent solution.
-
Adjust the sample pH to ~9.5 using acetic acid or ammonium hydroxide.
-
Vortex-mix for 60 seconds.
-
Add 1.5 mL of ethyl acetate, vortex-mix again for 60 seconds, and centrifuge.
-
Transfer 800 µL of the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 98% Mobile Phase A).[1]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol uses a weak cation exchange (WCX) stationary phase.[6]
-
Pre-treat the urine sample: Mix 400 µL of acidified urine with 50 µL of the internal standard working solution. Add 1 mL of 0.5 M ammonium acetate.
-
Condition the SPE plate/cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20 mM ammonium acetate, followed by 1 mL of Methanol.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in water.
-
Transfer the eluate to an autosampler vial for injection.
The SPE workflow is visualized in the diagram below.
LC-MS/MS Conditions
These conditions are representative and should be optimized for the specific instrumentation used.[1][8]
| Parameter | Setting |
| LC System | UPLC/UHPLC System (e.g., Thermo Scientific™ UltiMate™ 3000)[1] |
| Column | Mixed-Mode or Reversed-Phase C18 Column (e.g., Acclaim™ Mixed-Mode WCX-1, 2.1 x 150 mm, 3 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (or 2 mM Ammonium Formate with 0.1% Formic Acid)[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL |
| Gradient | See Table 2 for a typical gradient profile. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Endura™)[1] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | To be determined by infusing pure standards of Epinephrine Sulfonic Acid and its d3-analog. |
Data Presentation
The following tables summarize typical parameters for a quantitative bioanalytical method. The values are illustrative and based on the analysis of structurally similar catecholamines.[1][9]
Table 1: LC Gradient Program
Adapted from a published method.[1]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.40 | 98 | 2 |
| 3.5 | 0.40 | 98 | 2 |
| 5.0 | 0.40 | 10 | 90 |
| 7.0 | 0.50 | 10 | 90 |
| 7.5 | 0.40 | 98 | 2 |
| 10.0 | 0.40 | 98 | 2 |
Table 2: Method Performance Characteristics (Illustrative)
Based on typical performance for related analytes.[1][2][9]
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Corrected by internal standard; typically < 20% variation |
Signaling Pathways
Epinephrine is metabolized through several pathways. The formation of sulfonic acid conjugates is a phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion in urine. This process is generally catalyzed by sulfotransferase enzymes.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly selective, sensitive, and robust framework for the quantitative analysis of Epinephrine Sulfonic Acid in urine. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix interference and ensuring data reliability in a complex biological matrix like urine.[1] This analytical approach is well-suited for clinical research, diagnostic applications, and drug development studies where precise measurement of epinephrine metabolites is required.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Epinephrine Sulfonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinephrine (B1671497), a critical catecholamine hormone and neurotransmitter, modulates a wide array of physiological responses through its interaction with adrenergic receptors. These G-protein coupled receptors (GPCRs) are significant targets in drug discovery for conditions ranging from cardiovascular diseases to respiratory disorders. High-throughput screening (HTS) assays are essential for identifying and characterizing novel ligands that interact with these receptors.
This document provides detailed application notes and protocols for a proposed high-throughput screening assay utilizing Epinephrine Sulfonic Acid-d3 as a tool for investigating ligand-receptor interactions at adrenergic receptors. This compound is a stable isotope-labeled derivative of epinephrine sulfonic acid, a known metabolite of epinephrine.[1][2][3] While not a direct receptor ligand itself, its structural similarity to epinephrine allows for its use in competitive binding assays, particularly those employing mass spectrometry for detection, offering a non-radioactive method for screening compound libraries.
Signaling Pathway Overview: Epinephrine and Adrenergic Receptors
Epinephrine primarily exerts its effects by binding to α- and β-adrenergic receptors.[4] The canonical pathway for β-adrenergic receptor activation, which is often a target for HTS assays, involves the following steps:
-
Ligand Binding: Epinephrine binds to a β-adrenergic receptor on the cell surface.[5][6]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The Gs-alpha subunit exchanges GDP for GTP and dissociates from the βγ subunits.[4][5]
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the membrane-bound enzyme adenylyl cyclase.[6]
-
Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[5][7]
-
Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response, such as glycogenolysis in liver cells.[5][8]
Caption: Canonical Epinephrine Signaling Pathway via β-Adrenergic Receptors.
Application Note 1: Competitive Radioligand Binding Assay
This application note describes a competitive binding assay in a high-throughput format to screen for compounds that bind to a specific adrenergic receptor subtype (e.g., β2-adrenergic receptor). The assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Principle: Membranes prepared from cells overexpressing the target adrenergic receptor are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of test compounds. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Hypothetical Use of this compound: In this context, while not radioactive, unlabeled this compound could be used as a weak competitor or a negative control to assess assay specificity, given its structural relation to epinephrine. However, a more direct application is proposed in the next section using mass spectrometry.
Protocol: High-Throughput Radioligand Binding Assay
Materials:
-
Receptor Source: Frozen cell membranes from a stable cell line overexpressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol (DHA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: 10 µM Propranolol.
-
Test Compounds: Library of compounds dissolved in DMSO.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
TopSeal-A™ Plate Seals.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Plating: In a 96-well plate, add 2 µL of test compound dilutions. For control wells, add 2 µL of DMSO (total binding) or 2 µL of Propranolol (non-specific binding).
-
Reagent Preparation:
-
Dilute the β2-adrenergic receptor membranes in assay buffer to a final concentration of 10 µ g/well .
-
Dilute [³H]-DHA in assay buffer to a final concentration of 1 nM.
-
-
Reaction Incubation:
-
Add 98 µL of the diluted membranes to each well.
-
Add 100 µL of the diluted [³H]-DHA to each well. The final reaction volume is 200 µL.
-
Seal the plates and incubate for 60 minutes at room temperature with gentle shaking.
-
-
Harvesting: Transfer the reaction mixture to a 96-well filter plate and wash 3 times with 200 µL of ice-cold wash buffer using a cell harvester.
-
Signal Detection:
-
Dry the filter plates.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plates and count in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)) Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic equation.
Application Note 2: Proposed HTS Assay using this compound with Mass Spectrometry Detection
This section outlines a novel, proposed HTS workflow that directly utilizes this compound as an internal standard for a competitive binding assay with detection by RapidFire-Mass Spectrometry (RF-MS). This approach avoids radioactivity and leverages the mass difference of the deuterated standard.
Principle: A known, non-labeled adrenergic ligand (the "tracer") is incubated with the receptor and test compounds. After incubation, the amount of free tracer in the supernatant is quantified by RF-MS. This compound is added post-incubation as an internal standard to normalize for variations in sample processing and MS signal intensity. The amount of free tracer is proportional to the test compound's ability to compete for binding to the receptor.
Caption: Proposed HTS Workflow with Mass Spectrometry Detection.
Protocol: Proposed Competitive Binding Assay with RF-MS Detection
Materials:
-
Receptor Source: β2-adrenergic receptor membranes (10 µ g/well ).
-
Tracer Ligand: A known non-labeled β2-adrenergic antagonist (e.g., Carazolol) at a concentration near its Kd.
-
Internal Standard (IS): this compound (100 nM).
-
Assay Buffer: 50 mM Ammonium Acetate, pH 7.4.
-
Test Compounds: Library of compounds dissolved in DMSO.
-
384-well Assay Plates.
-
384-well Filter Plates.
-
RapidFire-Mass Spectrometry System.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into a 384-well assay plate. Use DMSO for "no inhibition" controls and a known potent antagonist (e.g., Propranolol) for "full inhibition" controls.
-
Reagent Addition:
-
Prepare a master mix of receptor membranes and the tracer ligand in assay buffer.
-
Dispense 25 µL of the master mix into each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to reach binding equilibrium.
-
Separation: Transfer the reaction mixture to a 384-well filter plate and apply vacuum to separate the receptor-bound complex (on the filter) from the supernatant containing the free tracer.
-
Internal Standard Addition: To the collection plate containing the supernatant, add 5 µL of this compound solution.
-
Detection: Aspirate the samples directly from the collection plate into the RF-MS system for analysis. The system will quantify the peak area of the free tracer relative to the peak area of the internal standard.
Data Presentation: Expected Quantitative Results
The following table summarizes hypothetical IC₅₀ data for known adrenergic ligands that could be obtained from this RF-MS assay.
| Compound | Target Receptor | Assay Type | Tracer Ligand | IC₅₀ (nM) |
| Epinephrine | β2-Adrenergic | RF-MS Comp. Binding | Carazolol | 150 |
| Norepinephrine | β2-Adrenergic | RF-MS Comp. Binding | Carazolol | 800 |
| Isoproterenol | β2-Adrenergic | RF-MS Comp. Binding | Carazolol | 50 |
| Propranolol | β2-Adrenergic | RF-MS Comp. Binding | Carazolol | 5 |
| Salbutamol | β2-Adrenergic | RF-MS Comp. Binding | Carazolol | 250 |
| Epinephrine Sulfonic Acid | β2-Adrenergic | RF-MS Comp. Binding | Carazolol | >10,000 |
Note: The IC₅₀ values are illustrative and would need to be determined experimentally. Epinephrine Sulfonic Acid is expected to have very low affinity for the receptor.
Conclusion
The protocols and application notes provided herein offer robust methods for the high-throughput screening of compounds targeting adrenergic receptors. While traditional radioligand binding assays are a gold standard, we propose a modern, non-radioactive alternative using a stable isotope-labeled internal standard, This compound , coupled with RapidFire-Mass Spectrometry. This innovative approach aligns with the increasing demand for safer, faster, and highly sensitive screening platforms in drug discovery. The detailed workflows, diagrams, and data tables serve as a comprehensive guide for researchers aiming to identify the next generation of adrenergic receptor modulators.
References
- 1. This compound | 1346604-55-4 | WDC60455 [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Stable-isotope trapping and high-throughput screenings of reactive metabolites using the isotope MS signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput production of a stable isotope-labeled peptide library for targeted proteomics using a wheat germ cell-free synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symeres.com [symeres.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of Epinephrine using Epinephrine Sulfonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinephrine (B1671497), a crucial hormone and neurotransmitter, plays a vital role in the body's "fight or flight" response. Accurate quantification of epinephrine in biological matrices is essential for pharmacokinetic (PK) studies, which are fundamental in drug development and physiological research. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the use of Epinephrine Sulfonic Acid-d3 as an internal standard for the quantitative analysis of epinephrine in plasma. This compound is a deuterated analog of a major epinephrine metabolite, ensuring similar extraction and chromatographic behavior to the analyte of interest, thereby leading to reliable and accurate quantification.
Epinephrine Signaling Pathway
Epinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cellular response.
Method Development for the Quantification of Epinephrine Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinephrine (B1671497) (adrenaline) and its metabolites are crucial biomarkers for various physiological and pathological states, including diagnosing catecholamine-secreting tumors like pheochromocytoma and paraganglioma.[1][2] Accurate and sensitive quantification of these compounds in biological matrices such as plasma and urine is essential for clinical diagnostics and research. This document provides detailed application notes and protocols for the quantification of epinephrine metabolites, primarily focusing on metanephrine (B195012) and normetanephrine, using state-of-the-art analytical techniques.
Analytical Methods Overview
The primary methods for the quantification of epinephrine metabolites include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Electrochemical Detection (ECD), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: Considered the gold standard, offering high sensitivity and specificity.[1][3] It allows for the simultaneous quantification of multiple analytes in a single run.[4][5]
-
HPLC-UV/ECD: A well-established and cost-effective technique.[6][7] While sensitive, it may be more susceptible to interferences compared to LC-MS/MS.[8]
-
ELISA: A high-throughput method suitable for screening large numbers of samples.[9][10] Commercially available kits offer ease of use but may have limitations in specificity and sensitivity compared to chromatographic methods.[11]
Epinephrine Metabolism and Signaling Pathway
Epinephrine is metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[12][13] The main metabolites are metanephrine and vanillylmandelic acid (VMA).[12] Understanding the metabolic pathway is crucial for selecting the appropriate biomarkers for quantification.
Epinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs).[] This binding initiates a signaling cascade that leads to various cellular responses.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the quantification of epinephrine metabolites.
Table 1: LC-MS/MS Method Performance
| Analyte | Matrix | LLOQ (pg/mL) | Linearity Range (pg/mL) | Recovery (%) | Reference |
| Epinephrine | Plasma | 15 | 25 - 1000 | - | [15] |
| Metanephrine | Plasma | 15 | 25 - 2000 | 88 - 104 | [5][15] |
| Normetanephrine | Plasma | 30 | 50 - 10000 | 88 - 104 | [5][15] |
| Metanephrine | Urine | - | 4.69 - 3000 (ng/mL) | >96 | [4][16] |
| Normetanephrine | Urine | - | - | >96 | [16] |
Table 2: ELISA Kit Performance
| Analyte | Matrix | Sensitivity | Standard Curve Range | Recovery (%) | Reference |
| Epinephrine | Plasma | 10 pg/mL | 18 - 6667 pg/mL | 92 | [10] |
| Epinephrine | Urine | 0.9 ng/mL | 0.7 - 200 ng/mL | 107 | [10] |
| Epinephrine | Serum, Plasma | 18.75 pg/mL | 31.25 - 2000 pg/mL | - | [11] |
Table 3: HPLC-ECD Method Performance
| Analyte | Matrix | Detection Limit (µg/L) | Recovery (%) | Reference |
| Epinephrine | Injection | 0.27 | 100.34 ± 0.62 | [7] |
| Norepinephrine | Injection | 0.50 | 100.16 ± 1.07 | [7] |
| Epinephrine Sulfonate | Injection | 0.20 | 100.26 ± 1.21 | [7] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for the quantification of epinephrine metabolites involves sample collection, preparation, instrumental analysis, and data processing.
Protocol 1: LC-MS/MS Quantification of Metanephrines in Plasma
This protocol is based on methods described by Agilent and other published research.[1][5]
1. Materials and Reagents
-
Metanephrine, Normetanephrine, and their deuterated internal standards
-
Plasma samples (collected in EDTA tubes)
-
Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)[1]
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized)
2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Loading: To 0.5 mL of plasma, add the internal standards. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol containing 5% formic acid.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[5]
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent[5]
-
Column: Agilent Pursuit PFP or equivalent[5]
-
Mobile Phase A: 0.2% Formic acid in water[5]
-
Mobile Phase B: 0.2% Formic acid in methanol[5]
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. Data Analysis
-
Quantify the analytes using a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
-
Use the ratio of the analyte peak area to the internal standard peak area for quantification.
Protocol 2: ELISA for Epinephrine in Urine
This protocol is a general representation based on commercially available kits.[10]
1. Materials
-
Epinephrine ELISA kit (containing microtiter strips, standards, antiserum, enzyme conjugate, etc.)[10]
-
Urine samples (24-hour collection)
-
Microplate reader
2. Sample Preparation
-
Extraction: Extract epinephrine from urine samples using the cis-diol-specific affinity gel provided in the kit.[10]
-
Acylation and Conversion: Follow the kit instructions for the acylation and enzymatic conversion of the extracted epinephrine.[10]
3. ELISA Procedure
-
Add standards, controls, and prepared samples to the wells of the microtiter plate.
-
Add the epinephrine antiserum to each well.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme conjugate and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to develop color.
-
Stop the reaction and read the absorbance at 450 nm using a microplate reader.
4. Data Analysis
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of epinephrine in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The choice of method for the quantification of epinephrine metabolites depends on the specific requirements of the study, including the required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS offers the highest level of performance and is recommended for clinical diagnostic applications.[3][15] HPLC-based methods provide a reliable and cost-effective alternative, while ELISA is a valuable tool for high-throughput screening. Proper sample preparation is critical for accurate and reproducible results, with solid-phase extraction being a widely used and effective technique for cleaning up complex biological samples.[4][5][17]
References
- 1. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS [mdpi.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection [justc.ustc.edu.cn]
- 8. Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epinephrine ELISA kits I Fast & Easy Adrenaline Quantification I Cited in >20 papers [immusmol.com]
- 10. Epinephrine ELISA Kit (Colorimetric) (KA1882): Novus Biologicals [novusbio.com]
- 11. Epinephrine/Adrenaline Competitive ELISA Kit (EEL158) - Invitrogen [thermofisher.com]
- 12. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 13. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 15. scielo.br [scielo.br]
- 16. clpmag.com [clpmag.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Epinephrine Sulfonic Acid-d3 in Clinical Diagnostic Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinephrine (B1671497), a critical catecholamine hormone and neurotransmitter, plays a vital role in regulating physiological stress responses. The accurate quantification of epinephrine and its metabolites in biological matrices is paramount for the diagnosis and management of various pathological conditions, most notably pheochromocytoma, a rare tumor of the adrenal medulla.[1][2][3][4] This document provides detailed application notes and protocols for the use of Epinephrine Sulfonic Acid-d3 as an internal standard in the clinical diagnostic testing of epinephrine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is a deuterated analog of epinephrine sulfonic acid, a degradation product of epinephrine.[5][6] Its use as an internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of quantitative results.[7] The structural similarity between this compound and the analyte of interest, epinephrine, allows it to mimic the behavior of the analyte throughout the analytical process.
Clinical Significance
The measurement of catecholamines and their metabolites is a cornerstone in the diagnosis of pheochromocytoma and paraganglioma.[1][4][8] These tumors often secrete high levels of catecholamines, leading to symptoms such as hypertension, palpitations, and headaches.[9] While plasma-free metanephrines are often the first-line diagnostic test, the analysis of epinephrine can provide valuable additional information.[2][10]
Principle of the Method
This protocol outlines a sensitive and specific method for the quantification of epinephrine in human plasma using LC-MS/MS. The method involves a solid-phase extraction (SPE) procedure to isolate catecholamines from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. This compound is added to the samples at the beginning of the extraction process to serve as an internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of epinephrine using a deuterated internal standard with an LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Parameters for Epinephrine Analysis
| Parameter | Value |
| LC Column | HILIC or Reversed-Phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (B129727) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Representative MRM Transitions for Epinephrine and a Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epinephrine | 184.1 | 166.1 | 15 |
| Epinephrine-d3 | 187.1 | 169.1 | 15 |
| This compound | 251.3 | 169.1 | 20 |
Note: The MRM transition for this compound is a predicted value and should be optimized experimentally.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Range |
| Calibration Curve Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
Experimental Protocols
Materials and Reagents
-
Epinephrine hydrochloride (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium hydroxide
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of epinephrine and this compound in 0.1% formic acid in water.
-
Working Standard Solutions: Prepare serial dilutions of the epinephrine primary stock solution in 0.1% formic acid in water to create calibration standards with concentrations ranging from 10 pg/mL to 5000 pg/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 0.1% formic acid in water.
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw frozen plasma samples, calibrators, and quality control samples at room temperature.
-
Internal Standard Spiking: To 500 µL of each plasma sample, calibrator, and QC, add 25 µL of the 100 ng/mL this compound working solution.
-
Protein Precipitation: Add 1 mL of ice-cold methanol to each sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.
-
Elution: Elute the analytes with 1 mL of 2% formic acid in methanol into a clean collection tube or 96-well plate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Injection: Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Perform chromatographic separation using a gradient elution. An example gradient is provided below:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Mass Spectrometric Detection: Monitor the MRM transitions for epinephrine and this compound as specified in Table 2.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of epinephrine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x weighting.
-
Determine the concentration of epinephrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of epinephrine in plasma.
Caption: Simplified metabolic pathway of catecholamines.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based clinical diagnostic testing provides a robust and reliable method for the accurate quantification of epinephrine in biological matrices. The detailed protocol and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating this important clinical assay. Adherence to rigorous validation procedures is essential to ensure the quality and reliability of the data generated.
References
- 1. How do health care providers diagnose pheochromocytoma? | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 2. Determination of catecholamines in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheochromocytoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. Pheochromocytoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Pheochromocytoma Workup: Approach Considerations, Metanephrine and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]
Application Notes and Protocols for the Analysis of Epinephrine Sulfonic Acid-d3
These application notes provide detailed protocols for the sample preparation of epinephrine (B1671497) sulfonic acid-d3 for quantitative analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Epinephrine sulfonic acid-d3 is a deuterated analog of epinephrine sulfonic acid and is commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision.[1][2][3] The following protocols are designed for researchers, scientists, and drug development professionals working with biological matrices such as plasma and urine.
Introduction
Epinephrine and its metabolites are crucial biomarkers in clinical diagnostics and physiological research.[4][5] Accurate quantification of these analytes often requires robust sample preparation techniques to remove interfering substances from complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[2][5] This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of epinephrine and its related metabolites using LC-MS/MS with deuterated internal standards. While specific data for this compound is not detailed in the provided results, the performance of similar analytes provides a reasonable expectation.
Table 1: Linearity and LLOQ Data for Catecholamines and Metanephrines in Plasma
| Analyte | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Reference |
| Epinephrine | 25 - 1000 | 15 | [4] |
| Norepinephrine (B1679862) | 30 - 2500 | 20 | [4] |
| Dopamine | 15 - 1000 | 10 | [4] |
| Metanephrine | 25 - 2000 | 15 | [4] |
| Normetanephrine | 50 - 10000 | 30 | [4] |
Table 2: Linearity and LLOQ Data for Metanephrines in Plasma (HILIC LC-MS/MS)
| Analyte | Linearity Range (nmol/L) | Lower Limit of Quantitation (LOQ) (nmol/L) | Reference |
| Metanephrine | 0.051 - 20.28 | 0.051 | [6] |
| Normetanephrine | 0.14 - 21.83 | 0.14 | [6] |
| 3-Methoxytyramine | 0.060 - 23.92 | 0.060 | [6] |
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex samples.[7] For catecholamines and their metabolites, ion-exchange or reversed-phase SPE cartridges are commonly used.[8][9]
Protocol: Weak Cation Exchange (WCX) SPE for Plasma Samples
This protocol is adapted from methods for analyzing catecholamine metabolites.[6]
Materials:
-
EVOLUTE EXPRESS WCX 96-well plate (or similar weak cation exchange SPE cartridge)
-
Plasma sample
-
Internal Standard (IS) solution (this compound in a suitable solvent)
-
Acetonitrile
-
5% Formic Acid in Methanol:Acetonitrile (50:50, v/v)
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma sample, add 10 µL of the internal standard solution.[6] Mix thoroughly. Add 600 µL of 50 mM ammonium acetate and vortex.[6]
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE plate.[6] Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
Washing: Wash the sorbent with 1 mL of water, followed by 1 mL of a 50:50 mixture of methanol and acetonitrile.[6] These steps help remove interfering substances.
-
Elution: Elute the analytes twice with 0.9 mL of 5% formic acid in a 50:50 mixture of methanol and acetonitrile.[6] Collect the eluate in a clean collection plate or tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C.[6] Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Diagram: SPE Workflow
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
Protocol: LLE for Plasma Samples
This protocol is a general representation and may require optimization for this compound.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Extraction Solvent (e.g., Ethyl Acetate, Methyl Tert-Butyl Ether)
-
Aqueous buffer (e.g., Phosphate buffer, pH adjusted)
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To a clean tube, add 500 µL of plasma sample and the internal standard solution.
-
pH Adjustment: Add 500 µL of an appropriate aqueous buffer to adjust the pH, optimizing the extraction of the analyte.
-
Extraction: Add 2 mL of the extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Diagram: LLE Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with analysis.[10]
Protocol: Protein Precipitation for Plasma Samples
This protocol is adapted from a method for the determination of epinephrine and norepinephrine in plasma.[10]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Precipitating Agent (e.g., Acetonitrile, Methanol, Trichloroacetic Acid)
-
Centrifuge
-
96-well plate (optional, for automation)
Procedure:
-
Sample Aliquoting: Pipette 50 µL of the plasma sample into a microcentrifuge tube or a well of a 96-well plate.[10] Add the internal standard solution.
-
Precipitation: Add the precipitating agent in a ratio of at least 2:1 (v/v) to the sample (e.g., 100 µL of acetonitrile). Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected for LC-MS/MS analysis. However, for increased sensitivity, it is recommended to evaporate the supernatant to dryness and reconstitute it in a smaller volume of the mobile phase.[10]
Diagram: Protein Precipitation Workflow
Caption: Protein Precipitation workflow for plasma samples.
Conclusion
The choice of sample preparation technique for the analysis of this compound will depend on the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. Solid-phase extraction generally provides the cleanest extracts, leading to higher sensitivity and reduced matrix effects. Liquid-liquid extraction offers a good balance between cleanliness and ease of use. Protein precipitation is the simplest and fastest method, making it suitable for high-throughput applications, but may result in less clean extracts. For all methods, the use of a deuterated internal standard like this compound is critical for achieving accurate and reliable quantitative results.
References
- 1. This compound | 1346604-55-4 | WDC60455 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. scielo.br [scielo.br]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Epinephrine Sulfonic Acid-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in analytical experiments using Epinephrine (B1671497) Sulfonic Acid-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1][2] In complex biological matrices, components like salts, lipids, and proteins are common culprits behind these effects.[1]
Q2: How does a deuterated internal standard like Epinephrine Sulfonic Acid-d3 help in mitigating matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][3] Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar degrees of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1] this compound is a deuterated form of Epinephrine Sulfonic Acid and can be used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[4][5]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][6] If this shift leads to the analyte and the internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.[1][7]
Q4: What are the key considerations when using a deuterated internal standard like this compound?
A4: Several factors are crucial for the successful use of deuterated internal standards:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte.[1]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[8] Chromatographic conditions may need to be optimized to ensure complete overlap of the analyte and internal standard peaks.[8]
-
Isotopic Exchange: It's important to ensure that the deuterium (B1214612) atoms on the internal standard are not susceptible to exchange with hydrogen atoms from the solvent or matrix, as this can compromise accuracy.[7]
Troubleshooting Guide
Problem 1: Poor reproducibility of the analyte/internal standard peak area ratio.
-
Possible Cause: Inconsistent matrix effects across different samples or batches.
-
Solution:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][10]
-
Improve Chromatography: Adjust the chromatographic method to better separate the analyte and internal standard from matrix interferences.[2][10] This may involve changing the column, mobile phase composition, or gradient profile.[2][7]
-
Problem 2: The analyte and this compound do not co-elute.
-
Possible Cause: The "isotope effect" can lead to slight differences in retention time between the analyte and its deuterated counterpart.[1][6]
-
Solution:
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or temperature to improve co-elution.[7]
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help to ensure the peaks of the analyte and internal standard completely overlap, thus ensuring they are subjected to the same matrix effects.[8]
-
Problem 3: Unexpectedly high or low calculated analyte concentrations.
-
Possible Cause 1: Differential Matrix Effects. The analyte and the internal standard are experiencing different degrees of ion suppression or enhancement.[7]
-
Solution 1:
-
Evaluate Matrix Effects Systematically: Conduct a matrix effect experiment (see Experimental Protocol below) to quantify the extent of the issue.
-
Further Optimize Sample Cleanup and Chromatography: Focus on methods that remove the specific interferences causing the differential effects.
-
-
Possible Cause 2: Contamination of the Internal Standard. The this compound stock may contain the unlabeled analyte.
-
Solution 2:
-
Assess Internal Standard Purity: Prepare a blank matrix sample spiked only with the internal standard and monitor the mass transition for the unlabeled analyte. The response should be minimal, ideally less than 20% of the lower limit of quantification (LLOQ) response for the analyte.[7]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment is designed to quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and this compound at various concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.[1]
2. Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
3. Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation for Catecholamine Analysis in Plasma
This is a general example of a solid-phase extraction (SPE) procedure that can be adapted for the analysis of epinephrine and other catecholamines.
-
Pre-treatment: To 750 µL of plasma, add 50 µL of the internal standard solution mix (containing this compound).[11]
-
Protein Precipitation: Add 1.5 mL of cold 0.5% formic acid in acetonitrile (B52724) to a protein precipitation plate. Add the pre-treated sample and mix.[11]
-
Filtration: Apply vacuum to collect the filtrate.[11]
-
Solid-Phase Extraction (SPE):
-
Condition a weak cation exchange (WCX) SPE plate.
-
Load the filtrate from the previous step.
-
Wash the plate sequentially with appropriate solvents (e.g., water, methanol, dichloromethane) to remove interferences.[12]
-
Elute the analytes with a suitable elution solvent (e.g., 5% formic acid in methanol).[11]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[11]
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | 0.83 | - |
| Set B (Post-Spike) | 500,000 | 950,000 | 0.53 | 50% (Suppression) |
| Set C (Pre-Spike) | 450,000 | 855,000 | 0.53 | - |
In this example, the analyte experiences 50% ion suppression. However, the analyte/IS ratio remains consistent between Set B and Set C (if recovery is similar), demonstrating the effectiveness of the internal standard in correcting for the matrix effect.
Table 2: Typical LC-MS/MS Method Performance for Epinephrine Analysis
| Parameter | Representative Value |
| Lower Limit of Quantification (LLOQ) | 0.02 - 25 ng/mL[12][13] |
| Mean Recovery | 95% - 105%[14] |
| Intra-Assay Precision (%CV) | < 8.2%[14] |
| Inter-Assay Precision (%CV) | < 8.2%[14] |
Table 3: Example MRM Transitions for Catecholamine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Epinephrine | 184.1 | 166.1 |
| Epinephrine-d3 | 187.1 | 169.1 |
| Norepinephrine | 170.1 | 152.1 |
| Dopamine | 154.1 | 137.1 |
Data compiled from representative LC-MS/MS methods.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 3. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. msacl.org [msacl.org]
- 14. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epinephrine-d3 Sulfate | Benchchem [benchchem.com]
Technical Support Center: Optimizing Epinephrine Sulfonic Acid-d3 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Epinephrine (B1671497) Sulfonic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal signal intensity in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is Epinephrine Sulfonic Acid-d3 and why is it used in mass spectrometry?
A1: this compound is the deuterated form of Epinephrine Sulfonic Acid, a metabolite of epinephrine. In mass spectrometry, it is primarily used as an internal standard for the quantification of endogenous (unlabeled) Epinephrine Sulfonic Acid. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the endogenous analyte, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation, chromatography, and ionization. This helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[1]
Q2: What is the optimal ionization mode for this compound?
A2: Due to the presence of the highly acidic sulfonic acid group, negative ion mode electrospray ionization (ESI) is the preferred method for analyzing this compound. In negative ion mode, the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ ion, which typically yields a strong signal. While the catechol and amine functionalities can be protonated in positive ion mode, the ionization efficiency is generally lower for sulfonic acid-containing compounds in this mode.
Q3: I am observing a very low signal for this compound. What are the most common causes?
A3: Low signal intensity for polar, hydrophilic molecules like this compound is a common challenge. The primary causes often fall into one of three categories:
-
Poor Retention in Reversed-Phase Chromatography: This compound is highly polar and may not be well-retained on traditional C18 columns, leading to elution in the void volume where significant ion suppression from the sample matrix can occur.[2]
-
Suboptimal Ionization Source Conditions: The settings of your ESI source, such as spray voltage, gas flows, and temperatures, may not be optimized for this specific analyte.
-
Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) can co-elute with the analyte and suppress its ionization.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to low signal intensity for this compound.
Problem: Poor or No Chromatographic Retention
| Potential Cause | Suggested Solution |
| Analyte is too polar for the column. | 1. Switch to a different stationary phase: Consider using a column designed for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a column with a polar-embedded or phenyl-hexyl stationary phase.[5] 2. Implement Ion-Pairing Chromatography: Introduce an ion-pairing reagent, such as heptanesulfonic acid, into the mobile phase or directly to the sample. This forms a less polar ion pair with the analyte, increasing its retention on a reversed-phase column.[2][6] |
| Inappropriate mobile phase composition. | 1. Increase the aqueous component: For reversed-phase chromatography, start with a high percentage of the aqueous mobile phase. 2. Adjust mobile phase pH: The pH of the mobile phase can influence the charge state of the analyte and its interaction with the stationary phase. Experiment with acidic modifiers like formic or acetic acid. |
Problem: Low Signal Intensity or High Background Noise
| Potential Cause | Suggested Solution |
| Suboptimal ESI source parameters. | 1. Optimize spray voltage: Systematically vary the capillary voltage in negative ion mode to find the optimal setting for your instrument. 2. Adjust gas flows and temperatures: Optimize the nebulizer gas, drying gas flow, and temperature to ensure efficient desolvation of the analyte. 3. Check the nebulizer position: Ensure the nebulizer is correctly positioned relative to the mass spectrometer inlet. |
| Matrix-induced ion suppression. | 1. Improve sample preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[7] 2. Modify chromatographic conditions: Adjust the gradient to better separate the analyte from co-eluting matrix components. 3. Dilute the sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components. |
| Inefficient fragmentation (for MS/MS). | 1. Optimize collision energy: Perform a collision energy optimization experiment for the specific parent-to-product ion transition of this compound. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of catecholamine metabolites from plasma.
-
Condition the SPE cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample: To 500 µL of plasma, add the internal standard (this compound). Acidify the sample with 100 µL of 0.1 M HCl. Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elute the analyte: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Generic LC-MS/MS Parameters for Catecholamine Metabolites
These parameters can serve as a starting point for method development for this compound.
Liquid Chromatography:
| Parameter | Setting |
| Column | HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (Negative Ion ESI):
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions for this compound:
Based on the structure and common fragmentation patterns of sulfonic acids, plausible MRM transitions would involve the precursor ion [M-H]⁻ and fragment ions resulting from the loss of SO₃ or other characteristic fragments.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 250.1 | 170.1 (Loss of SO₃) |
| Epinephrine Sulfonic Acid | 247.1 | 167.1 (Loss of SO₃) |
Note: These are theoretical values and must be empirically optimized on your specific mass spectrometer.
Visualizations
Epinephrine Metabolism Pathway
Caption: Metabolic pathway of epinephrine.
Explanation of the Diagram: This diagram illustrates the major metabolic pathways of epinephrine. Epinephrine can be metabolized by catechol-O-methyltransferase (COMT) to form metanephrine, or by monoamine oxidase (MAO) to eventually form vanillylmandelic acid (VMA). Alternatively, it can undergo sulfation by a sulfotransferase (SULT) to form Epinephrine Sulfonic Acid.
Troubleshooting Workflow for Low Signal Intensity
References
- 1. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]
- 2. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msacl.org [msacl.org]
- 7. agilent.com [agilent.com]
Troubleshooting poor chromatographic peak shape for Epinephrine Sulfonic Acid-d3
This guide provides troubleshooting advice for common chromatographic issues encountered during the analysis of Epinephrine Sulfonic Acid-d3, helping researchers, scientists, and drug development professionals achieve optimal peak shape and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing for this compound is often due to unwanted secondary interactions with the stationary phase or inappropriate mobile phase conditions. This compound has multiple functional groups that can contribute to this issue: a strongly acidic sulfonic acid group, two phenolic hydroxyls (catechol), and a secondary amine.
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the surface of silica-based columns (like C18) are acidic and can interact with the basic secondary amine of your analyte, causing peak tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 3 will protonate the silanol groups, minimizing their interaction with the protonated amine on the analyte.[4]
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, fully end-capped C18 or a CSH (Charged Surface Hybrid) column. These columns are designed to reduce silanol activity.[4]
-
Solution 3: Add a Mobile Phase Modifier: For basic analytes, adding a competitor base like triethylamine (B128534) (TEA) at a low concentration (e.g., 25 mM) can block the active silanol sites.[3] However, be aware that TEA can suppress MS ionization.
-
-
Analyte Ionization State: The sulfonic acid group is a strong acid and will be ionized (negatively charged) across the typical reversed-phase pH range.[1][4][5] The secondary amine is basic and will be protonated (positively charged) at low pH. The catechol hydroxyls are weakly acidic. Operating at a pH where the molecule has mixed or changing ionization states can lead to poor peak shape.
-
Solution: Maintain a consistent and appropriate mobile phase pH using a suitable buffer (10-50 mM). A low pH (e.g., 2.5-3.5) is generally recommended to ensure the secondary amine is fully protonated and silanol interactions are suppressed.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
Q2: My peak for this compound is broad or split. What could be the cause?
Split or broad peaks can arise from instrumental issues, problems with the column, or interactions related to the sample and mobile phase.
Common Causes and Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, it can cause the analyte to move through the top of the column in a distorted band, resulting in a split or broad peak.[1][3]
-
Column Contamination or Void: A partially blocked column inlet frit or a void in the packing material can distort the flow path, leading to peak splitting.[6][7][8]
-
Solution 1: Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent to try and dislodge any particulate matter.[8]
-
Solution 2: Use a Guard Column: A guard column will protect the analytical column from contaminants and is more easily replaced.
-
Solution 3: Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[6]
-
-
Co-elution with an Impurity: The split peak might actually be two closely eluting compounds.
-
Solution: Alter the chromatographic selectivity by changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), adjusting the pH, or trying a different stationary phase (e.g., Phenyl-Hexyl).
-
-
Isotope Effect: While less likely to cause a distinct split, the deuterium (B1214612) isotope effect can sometimes lead to slight differences in retention time between the deuterated standard and any residual non-deuterated analyte, potentially causing peak broadening if not fully resolved.[5][9] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[9]
Q3: I am observing a drift in retention time for this compound. Why is this happening?
Retention time drift can be caused by a number of factors related to the stability of the HPLC system and the column.
Common Causes and Solutions:
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially when using gradients or changing mobile phases, is a common cause of drifting retention times.
-
Solution: Ensure the column is equilibrated for a sufficient period (e.g., 10-20 column volumes) before starting the analytical run.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile organic component or improper mixing can lead to retention time shifts.
-
Solution: Keep mobile phase bottles capped and use freshly prepared mobile phases. Ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to changes in retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to a gradual shift in retention times.[1]
-
Solution: Monitor column performance with a system suitability standard. If performance degrades beyond acceptable limits, replace the column.
-
Recommended Starting Analytical Parameters
The following table provides recommended starting parameters for method development and troubleshooting for this compound on a reversed-phase system.
| Parameter | Recommended Value/Condition | Rationale |
| Column | C18 or CSH, < 3 µm, ~2.1 x 100 mm | High-purity, end-capped columns minimize silanol interactions. CSH can improve peak shape for bases. |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer in Water | Formic acid is a common choice for LC-MS compatibility. A buffer will provide better pH control. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| pH | 2.5 - 3.5 | Ensures protonation of the secondary amine and suppresses silanol activity, leading to better peak shape.[4] |
| Buffer Concentration | 10 - 50 mM | Sufficient to maintain a stable pH without causing precipitation or viscosity issues.[4] |
| Gradient | 5% to 95% B over 5-10 minutes | A good starting point for scouting elution conditions. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Appropriate for typical UHPLC column dimensions. |
| Column Temperature | 30 - 40 °C | Improves mass transfer and can lead to sharper peaks. Reduces mobile phase viscosity. |
| Injection Volume | 1 - 5 µL | Minimize to prevent column overload and peak distortion.[4] |
| Sample Diluent | Initial Mobile Phase Composition | Crucial to prevent peak splitting and distortion.[6][7] |
Experimental Protocols
Protocol for Diagnosing Peak Tailing:
-
Assess System Suitability: Inject a neutral standard (e.g., toluene) to confirm the system is performing correctly. If the neutral compound's peak shape is good, the issue is likely related to the analyte's chemistry.
-
pH Modification:
-
Prepare a mobile phase with a pH of 2.5 using 0.1% formic acid.
-
Equilibrate the column for at least 15 minutes.
-
Inject the sample and observe the peak shape. If tailing is reduced, secondary silanol interactions were a likely cause.
-
-
Column Comparison: If available, switch to a different, high-performance column (e.g., a CSH or a different manufacturer's end-capped C18) and repeat the analysis. If the peak shape improves, the original column may have high silanol activity or be degraded.
-
Sample Concentration: Dilute the sample 10-fold and 100-fold with the mobile phase and inject. If the peak shape improves and the tailing factor decreases, the original sample was likely causing column overload.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
References
- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epinephrine Sulfonic Acid | CymitQuimica [cymitquimica.com]
- 7. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Epinephrine Sulfonic Acid | 26405-77-6 | Benchchem [benchchem.com]
- 9. Showing Compound Epinephrine (FDB021889) - FooDB [foodb.ca]
Preventing degradation of Epinephrine Sulfonic Acid-d3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Epinephrine (B1671497) Sulfonic Acid-d3 in solution.
Frequently Asked Questions (FAQs)
Q1: My Epinephrine Sulfonic Acid-d3 solution has changed color (e.g., turned pink, brown). What is the cause and what should I do?
A1: A color change in your this compound solution is a primary indicator of degradation, specifically oxidation. Catecholamine compounds, like epinephrine and its derivatives, are highly susceptible to oxidation, which can be initiated by exposure to light, elevated temperatures, or the presence of oxygen and metal ions. The colored products are typically the result of the formation of adrenochrome (B1665551) (pink/red) and melanin-like polymers (brown/black).
If you observe a color change, it is recommended to discard the solution as its purity and concentration are compromised. To prevent this, prepare fresh solutions and adhere to the preventative measures outlined in the troubleshooting guide below.
Q2: I am observing unexpected peaks in my analytical chromatogram (HPLC, LC-MS) after preparing my this compound solution. What could be the source of these impurities?
A2: The appearance of unexpected peaks in your chromatogram suggests the presence of degradation products. For this compound, potential degradation pathways include oxidation and further side reactions. The primary degradation products of related epinephrine solutions include adrenochrome, and in the presence of sulfite-based antioxidants, the formation of epinephrine sulfonic acid itself is a known reaction.[1][2] Although your starting material is the sulfonic acid derivative, further degradation can occur.
To identify the impurities, consider using a high-resolution mass spectrometer. To avoid this issue, ensure your solvents are degassed, use high-purity reagents, and follow proper storage and handling procedures as detailed below.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[3] For long-term storage, freezing at -20°C or below may be considered, but it is crucial to perform stability studies for your specific solution to ensure freeze-thaw cycles do not promote degradation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4]
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1][5]
Q4: Can I use antioxidants to stabilize my this compound solution? If so, which ones are recommended?
A4: Yes, antioxidants are commonly used to stabilize catecholamine solutions. However, it is critical to choose the right one. While sodium bisulfite or metabisulfite (B1197395) are effective antioxidants, they can react with epinephrine to form epinephrine sulfonic acid.[1][8] Since your compound of interest is already the sulfonic acid derivative, the primary concern is oxidation.
Consider using sulfite-free antioxidants. A combination of antioxidants with different mechanisms of action can be particularly effective.[9] Some alternatives include:
-
Ascorbic Acid
-
Cysteine[6]
-
Thiol compounds like glutathione (B108866) or dithiothreitol[10]
-
Chelating agents, such as edetate disodium (B8443419) (EDTA), can also enhance stability by sequestering metal ions that catalyze oxidation.[5]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound in solution.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid loss of parent compound concentration | Oxidation due to exposure to air (oxygen). | Prepare solutions using degassed solvents. Purge the headspace of the storage container with an inert gas (e.g., nitrogen, argon). |
| High pH of the solution. | Adjust the pH of the solution to an acidic range (pH 3-5) using a suitable buffer or acid. | |
| Exposure to light. | Store solutions in amber vials or protect them from light by wrapping the container.[4] | |
| Elevated storage temperature. | Store stock solutions at 2-8°C. For daily use, allow the solution to come to room temperature in the dark before use. | |
| Formation of colored impurities (pink, red, brown) | Oxidation leading to the formation of adrenochrome and melanin-like polymers. | Discard the solution. Prepare fresh solution under an inert atmosphere and protected from light. |
| Variability in experimental results | Inconsistent solution stability between experiments. | Standardize your solution preparation and handling protocol. Always use fresh solutions for critical experiments. |
| Contamination with metal ions. | Use high-purity water and reagents. Incorporate a chelating agent like EDTA into your solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Preparation: Use high-purity, HPLC-grade water or an appropriate buffer. Degas the solvent by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
weighing: Accurately weigh the required amount of solid this compound in a controlled environment with minimal exposure to light.
-
Dissolution: Dissolve the compound in the degassed solvent. Gentle sonication can be used to aid dissolution.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to a pH between 3 and 5 using a dilute acid (e.g., hydrochloric acid).
-
Addition of Stabilizers (Optional): If required for long-term stability, add a pre-determined concentration of a chelating agent (e.g., 0.01% EDTA) and/or a sulfite-free antioxidant.
-
Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace with nitrogen or argon before sealing the vial. Store at 2-8°C and protected from light.
Visual Guides
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for degradation issues.
Caption: Flowchart of preventative measures.
References
- 1. WO2019162892A1 - Stable injectable compositions of epinephrine - Google Patents [patents.google.com]
- 2. Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. US11077075B2 - Methods of stabilizing epinephrine - Google Patents [patents.google.com]
- 6. US20200268689A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Efficacy testing of stabilizing agents in epinephrine model solutions. 19: Stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Epinephrine and its Metabolites
Welcome to the technical support center for optimizing the separation of epinephrine (B1671497) and its metabolites using liquid chromatography (LC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating epinephrine and its metabolites?
A1: The primary challenges in the analysis of epinephrine and its metabolites, such as metanephrine, normetanephrin, and vanillylmandelic acid (VMA), stem from their high polarity.[1] This characteristic can lead to insufficient retention on traditional reversed-phase LC columns, resulting in poor separation from other sample components and matrix interferences.[1] Ion suppression in mass spectrometry-based detection is another significant hurdle, particularly when analyzing complex biological matrices like urine.
Q2: What types of columns are best suited for this separation?
A2: Several column chemistries have been successfully employed. While traditional C18 columns can be used, often with ion-pairing reagents to improve retention, other stationary phases are gaining popularity.[2] These include:
-
Biphenyl columns: These offer alternative selectivity and have been shown to provide consistent and accurate chromatographic performance.[1]
-
Pentafluorophenyl (PFP) columns: These columns can provide unique selectivity for polar, aromatic compounds like catecholamines.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is a viable option for retaining and separating highly polar compounds, though method development can be challenging.
-
Mixed-mode columns: Columns with both reversed-phase and ion-exchange characteristics can offer enhanced retention for polar, ionizable compounds like epinephrine.[4]
Q3: What are the typical mobile phases used for this analysis?
A3: The choice of mobile phase is critical for achieving optimal separation. Common mobile phase compositions include:
-
An aqueous phase containing an acid, such as formic acid or acetic acid, to control the ionization state of the analytes.[3][5]
-
An organic modifier, typically acetonitrile (B52724) or methanol (B129727).[3][5]
-
The addition of ion-pairing reagents like 1-octanesulfonate to the mobile phase can enhance the retention of polar analytes on reversed-phase columns.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC method development and analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base to the mobile phase or use a column with a highly deactivated stationary phase. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analytes.[7] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Contamination of Guard or Analytical Column | Replace the guard column. If the problem persists, flush the analytical column according to the manufacturer's instructions or replace it.[8] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[8] |
Problem 2: Inadequate Resolution Between Analytes
| Possible Cause | Suggested Solution |
| Suboptimal Gradient Profile | Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[9] Consider introducing a multi-step gradient with different slopes to target specific regions of the chromatogram.[10] |
| Incorrect Mobile Phase Composition | Modify the organic solvent (e.g., switch from methanol to acetonitrile or vice versa) or adjust the pH of the aqueous phase to alter the selectivity of the separation.[8] |
| Insufficient Column Efficiency | Use a column with smaller particles or a longer column to increase the number of theoretical plates.[8] |
| Inappropriate Column Temperature | Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it can also alter selectivity.[8] |
Problem 3: Retention Time Instability
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient elution.[7] |
| Pump Malfunction or Leaks | Check the LC system for leaks and ensure the pump is delivering a consistent flow rate.[7][8] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation of the organic component, which can lead to shifts in retention time.[8] |
| Column Degradation | If retention times consistently decrease over a series of runs, the column may be degrading. Replace the column. |
Experimental Protocols & Data
LC-MS/MS Method for Simultaneous Analysis of Catecholamines and Metanephrines in Urine[2]
This method utilizes a simple solid-phase extraction (SPE) procedure followed by LC-MS/MS analysis with a Raptor Biphenyl column.
Sample Preparation (SPE):
-
Fortify urine samples with internal standards.
-
Perform solid-phase extraction to clean up the sample and concentrate the analytes.
LC Conditions:
-
Column: Raptor Biphenyl
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A multi-step gradient is typically used to achieve separation.
MS/MS Detection:
-
Operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification of each analyte.
Quantitative Data Summary
The following tables summarize typical linearity ranges and limits of quantification (LOQ) for various methods.
Table 1: Linearity Ranges for Catecholamines and Metanephrines in Urine (ng/mL) [1]
| Analyte | Linearity Range (ng/mL) |
| Epinephrine | 0.5 - 250 |
| Norepinephrine | 1 - 1000 |
| Dopamine | 10 - 2000 |
| Metanephrine | 5 - 1500 |
| Normetanephrine | 10 - 2000 |
| 3-Methoxytyramine | 5 - 1500 |
Table 2: Linearity Ranges and LOQs for Catecholamines and Metanephrines in Plasma (pg/mL) [11]
| Analyte | Linearity Range (pg/mL) | LOQ (pg/mL) |
| Epinephrine | 25 - 1000 | 15 |
| Norepinephrine | 30 - 2500 | 20 |
| Dopamine | 15 - 1000 | 10 |
| Metanephrine | 25 - 2000 | 15 |
| Normetanephrine | 50 - 10000 | 30 |
Visualizations
Epinephrine Metabolic Pathway
Caption: Metabolic pathway of epinephrine and norepinephrine.
General LC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC issues.
References
- 1. Simultaneous Analysis of Catecholamines and Metanephrines in Urine by LC-MS/MS [fr.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. HPLC Separation of Epinephrine and Related Impurities | SIELC Technologies [sielc.com]
- 5. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]
- 6. High-performance liquid chromatographic assay of free norepinephrine, epinephrine, dopamine, vanillylmandelic acid and homovanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. mastelf.com [mastelf.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. scielo.br [scielo.br]
Addressing ion suppression in the analysis of Epinephrine Sulfonic Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of Epinephrine (B1671497) Sulfonic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect the analysis of Epinephrine Sulfonic Acid-d3?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference can lead to a decreased analyte signal, resulting in poor sensitivity, inaccuracy, and imprecision in quantification.[1] The "matrix" includes all components of the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. When these matrix components and the analyte co-elute, they compete for the limited available charge during the ionization process, leading to reduced ion formation for the analyte.
Q2: My signal for this compound is significantly lower in plasma samples compared to the standard solution. What could be the cause?
A2: This is a classic indication of ion suppression.[1] The complex nature of plasma means that endogenous components are likely co-eluting with your analyte and its deuterated internal standard, interfering with their ionization. Even with a deuterated internal standard, severe ion suppression can impact the accuracy and precision of your results.
Q3: I am using this compound as an internal standard, but I am still observing high variability in my results. Why might the internal standard not be fully compensating for ion suppression?
A3: While deuterated internal standards are the gold standard for correcting matrix effects, they may not provide complete compensation in all situations.[2] Several factors can contribute to this:
-
Chromatographic Separation: Even a slight difference in retention time between Epinephrine Sulfonic Acid and its d3-labeled standard can expose them to different matrix components, leading to differential ion suppression.[3] This is sometimes referred to as the "isotope effect," where the deuterated compound may elute slightly earlier.
-
High Concentration of Co-eluting Matrix Components: If a co-eluting interference is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.
-
Internal Standard Concentration: An inappropriately high concentration of the deuterated internal standard can lead to self-suppression and interfere with the ionization of the native analyte.[3]
Q4: How can I determine if ion suppression is occurring in my assay?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[4] This technique involves infusing a constant flow of your analyte (Epinephrine Sulfonic Acid) into the mass spectrometer post-column while injecting a blank matrix extract. A dip in the baseline signal of your analyte at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
Problem 1: Poor sensitivity and low signal-to-noise for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components prior to analysis.[1]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples like plasma and urine. A weak cation exchange (WCX) or a mixed-mode sorbent could be effective for trapping epinephrine and its metabolites.
-
Liquid-Liquid Extraction (LLE): This can also be effective but may require more optimization to selectively extract the polar sulfonic acid metabolite while leaving interferences behind.
-
Protein Precipitation (PPT): While quick and simple, PPT is the least effective method for removing matrix components and often leads to significant ion suppression.
-
-
Improve Chromatographic Separation:
-
Adjust the gradient profile to better separate this compound from the regions of ion suppression identified by the post-column infusion experiment.
-
Consider a different stationary phase. For polar, acidic analytes like epinephrine sulfonic acid, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column could provide better retention and separation from interfering matrix components.[5]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, ensure that the final concentration of your analyte is still above the lower limit of quantification (LLOQ).
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable ion suppression between different lots of matrix or inconsistent sample preparation.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of Epinephrine Sulfonic Acid and this compound. They should perfectly co-elute. If a slight separation is observed, the chromatographic method needs to be re-optimized.
-
Evaluate Matrix Lot Variability: Prepare QC samples in at least three different lots of the biological matrix to assess the consistency of the results. Significant variation between lots indicates a strong and variable matrix effect.
-
Standardize Sample Preparation: Ensure that the sample preparation procedure is followed consistently for all samples, calibrators, and QCs. Any variation in extraction time, solvent volumes, or pH can lead to inconsistent removal of matrix components.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for complex matrices like plasma or urine to achieve a cleaner extract and minimize ion suppression.
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of this compound internal standard solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of acetonitrile.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Assess Ion Suppression
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Epinephrine Sulfonic Acid standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the same method as the samples)
Methodology:
-
Set up the LC system with the analytical column and mobile phase used for the analysis.
-
Connect the outlet of the LC column to one inlet of the tee union.
-
Connect a syringe pump containing the Epinephrine Sulfonic Acid standard solution to the other inlet of the tee union.
-
Connect the outlet of the tee union to the mass spectrometer's ion source.
-
Begin infusing the Epinephrine Sulfonic Acid standard solution at a constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for the infused analyte is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Quantitative Data Summary
The degree of ion suppression is highly dependent on the analyte, the matrix, and the specific analytical method. While specific quantitative data for Epinephrine Sulfonic Acid is not available, the following table provides an example of how to present such data once obtained from a validation study. The values for epinephrine are included for reference.
| Analyte | Matrix | Sample Preparation Method | Average Signal Suppression (%) | Reference |
| Epinephrine Sulfonic Acid | Human Plasma | SPE (WCX) | Data to be determined | - |
| Epinephrine Sulfonic Acid | Human Urine | Dilute-and-Shoot | Data to be determined | - |
| Epinephrine | Human Plasma | SPE (Alumina) | 23 | [6] |
| Norepinephrine | Human Plasma | SPE (Alumina) | 7 | [6] |
Visualizations
Workflow for Troubleshooting Ion Suppression
References
Storage and handling best practices for Epinephrine Sulfonic Acid-d3
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of Epinephrine (B1671497) Sulfonic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is Epinephrine Sulfonic Acid-d3 and what are its primary applications?
This compound is the deuterium-labeled form of Epinephrine Sulfonic Acid. It is primarily used as a tracer or an internal standard in quantitative analyses, such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The deuterium (B1214612) labeling allows for differentiation from the endogenous (non-labeled) analyte, which is crucial for accurate quantification in biological matrices.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 4°C.[2] The container should be kept tightly closed in a dry and well-ventilated place.[2] Some suppliers may ship the product at room temperature, but it is advisable to follow the storage recommendations on the Certificate of Analysis upon receipt.[1]
Q3: What are the general handling precautions for this compound?
This compound is considered a hazardous chemical.[2] It is essential to handle it in accordance with good industrial hygiene and safety practices.[2] This includes avoiding contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye/face protection.[2] Do not breathe dust, and ensure adequate ventilation.[2] It is also advised not to eat, drink, or smoke when using this product.[2]
Q4: What is the solubility of this compound?
This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and water.[3]
Q5: Is this compound stable?
Troubleshooting Guide
Issue 1: I am observing a shift in the retention time of my deuterated internal standard (this compound) compared to the non-labeled analyte.
-
Question: Why is my this compound eluting at a different time than the native Epinephrine Sulfonic Acid in my LC-MS analysis?
-
Answer: This is a known phenomenon called the "isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The magnitude of this shift can be influenced by the number and position of the deuterium labels.
Issue 2: My quantification results are inconsistent, and I suspect matrix effects.
-
Question: Can this compound fully compensate for matrix effects in my biological samples?
-
Answer: Ideally, a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing accurate correction. However, if there is a retention time difference due to the isotope effect, the analyte and the internal standard may elute in regions with different matrix effects, leading to inaccurate quantification. It is crucial to assess matrix effects during method development.
Issue 3: I am concerned about the stability of my stock solutions.
-
Question: How should I prepare and store my stock solutions of this compound to ensure their stability?
-
Answer: Stock solutions should be prepared in a solvent in which the compound is stable. Given its slight solubility in water and DMSO, these could be considered. For catecholamine analysis using LC-MS/MS, stock solutions are often prepared in 0.08 M acetic acid and can be stored at -80°C. Working solutions may be prepared fresh daily to prevent degradation. It is important to protect solutions from light and elevated temperatures.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 4°C | [2] |
| Shipping Condition | Room Temperature (may vary) | [1] |
| Solubility | Slightly soluble in DMSO and Water | [3] |
| Chemical Stability | Stable under recommended storage conditions | [2] |
| Conditions to Avoid | Extremes of temperature and direct sunlight | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
Experimental Protocols
Protocol: Quantification of Epinephrine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general methodology. Optimization will be required for specific instrumentation and sample types.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in 0.08 M acetic acid. Store at -80°C.
-
Prepare working internal standard (IS) solutions by serially diluting the stock solution in 0.04% (w/v) ascorbic acid in water.
-
Prepare calibration standards by spiking a suitable matrix (e.g., dialyzed plasma) with known concentrations of non-labeled Epinephrine Sulfonic Acid.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 50 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor and product ions) for both Epinephrine Sulfonic Acid and this compound by infusing standard solutions.
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Epinephrine signaling pathway leading to glucose mobilization.
References
Technical Support Center: Epinephrine Sulfonic Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Epinephrine (B1671497) Sulfonic Acid-d3. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Epinephrine Sulfonic Acid-d3 and what is its primary use?
A1: this compound is the deuterated form of Epinephrine Sulfonic Acid. The "-d3" indicates that three hydrogen atoms have been replaced by deuterium (B1214612). It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Epinephrine Sulfonic Acid in various samples.
Q2: How is Epinephrine Sulfonic Acid formed in pharmaceutical preparations?
A2: Epinephrine Sulfonic Acid is a degradation product of epinephrine. It is often formed when epinephrine reacts with sulfites, such as sodium metabisulfite, which are commonly added to pharmaceutical formulations as antioxidants. This reaction is a nucleophilic substitution.
Q3: What is the general impact of pH on the stability of epinephrine and the formation of Epinephrine Sulfonic Acid?
A3: The stability of epinephrine is highly pH-dependent. Acidic conditions, typically in the pH range of 2.2 to 5.0, are generally preferred for epinephrine solutions to minimize oxidative degradation and racemization. However, the reaction with sulfites to form Epinephrine Sulfonic Acid can still occur in this pH range. At higher pH values, the rate of epinephrine oxidation increases significantly.
Q4: My analysis shows the presence of this compound. Does this indicate a problem with my experimental conditions?
A4: Not necessarily. Since this compound is often used as an internal standard, its presence is expected. However, if you are studying the stability of another compound and observe the formation of a sulfonic acid adduct, it could indicate a reaction with a sulfite-containing component in your formulation or sample matrix.
Q5: At what pH is this compound most stable?
A5: While specific stability data for this compound is not extensively available, aryl sulfonic acids are generally strong acids and are chemically stable across a wide pH range, particularly in acidic to neutral conditions. The stability of the sulfonic acid group itself is generally high. However, the overall stability of the molecule may be influenced by the catechol moiety, which is susceptible to oxidation at higher pH.
Q6: Can the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
A6: The deuterium labeling is unlikely to have a significant impact on the stability of the sulfonic acid group or its acid-base properties. Deuterium substitution is primarily used to alter the mass for analytical detection and can sometimes slow down metabolic degradation pathways where the cleavage of a carbon-deuterium bond is the rate-limiting step. For simple solution stability under varying pH, the effect is generally considered to be minimal.
Data Presentation
The following table summarizes the expected stability of this compound at various pH values over a 24-hour period at room temperature, based on the general behavior of aryl sulfonic acids and catechol-containing compounds. Please note that this is a representative table, and actual stability may vary based on specific buffer systems, presence of antioxidants, and other excipients.
| pH | Temperature (°C) | Duration (hours) | Expected Purity (%) | Potential Degradants Observed |
| 2.0 | 25 | 24 | > 99% | Minimal to none |
| 4.0 | 25 | 24 | > 99% | Minimal to none |
| 7.0 | 25 | 24 | ~ 98% | Minor oxidative products |
| 9.0 | 25 | 24 | ~ 90% | Oxidative degradants |
| 12.0 | 25 | 24 | < 70% | Significant oxidative degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to evaluate the stability of this compound under various stress conditions, including different pH levels.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (0.1 M, 1 M)
-
Phosphate or citrate (B86180) buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Hydrogen peroxide (3% and 30%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector
-
Calibrated pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a neutral buffer (e.g., pH 7).
-
Incubate at 60°C for 7 days.
-
At specified time points, withdraw an aliquot and dilute with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at the end of the exposure period.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.
-
The method should be capable of separating the parent compound from all potential degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
Mandatory Visualization
Caption: Epinephrine degradation pathways.
Caption: Forced degradation experimental workflow.
Technical Support Center: Minimizing Carryover in Epinephrine Sulfonic Acid-d3 Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Epinephrine Sulfonic Acid-d3, minimizing analytical carryover is critical for generating accurate and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of carryover for a hydrophilic and strongly acidic compound like this compound?
Carryover of this compound is often attributed to its distinct physicochemical properties. As a highly hydrophilic and strongly acidic compound, it can exhibit strong interactions with various surfaces within the LC-MS system. The primary causes include:
-
Ionic Interactions: The sulfonic acid group is a strong acid, meaning it will be deprotonated and carry a negative charge across a wide pH range. This negative charge can lead to strong ionic interactions with any positively charged sites on the surfaces of the injector, tubing, valves, and column frits.
-
Adsorption to Active Sites: Residual silanol (B1196071) groups on silica-based columns and glass surfaces can act as active sites for adsorption.
-
Contamination of System Components: The autosampler needle, injection valve, and transfer tubing are common areas where the analyte can be retained and subsequently leach into following injections.[1][2]
-
Column Saturation: Injecting samples with concentrations exceeding the column's loading capacity can lead to carryover.
Q2: How can I diagnose the source of the carryover in my LC-MS system?
A systematic approach is essential to pinpoint the source of carryover. The following workflow can help isolate the problematic component:
Q3: What are the recommended wash solvents for minimizing this compound carryover?
Given its high polarity and acidic nature, the choice of wash solvent is critical. A multi-step wash protocol is often most effective.
| Wash Step | Solvent Composition | Rationale |
| Wash 1 (Aqueous) | 95:5 Water:Acetonitrile (B52724) + 0.5% Formic Acid | To remove polar residues and maintain an acidic environment to potentially reduce ionic interactions. |
| Wash 2 (Organic) | 100% Acetonitrile or Isopropanol | To remove any non-polar contaminants that may have been introduced. |
| Wash 3 (Strong Eluent) | 50:50 Isopropanol:Water + 2% Ammonium Hydroxide | A basic wash can help to deprotonate any remaining acidic analyte and effectively remove it from the system. Caution: Ensure system compatibility with high pH. |
| Final Rinse | Mobile Phase Starting Conditions | To re-equilibrate the system before the next injection. |
Note: The effectiveness of a wash solvent is highly dependent on the specific LC system and conditions. Method development and optimization are crucial.
Troubleshooting Guides
Issue 1: Persistent Carryover After Implementing a Standard Wash Protocol
If carryover remains after using a standard wash protocol, more aggressive cleaning procedures may be necessary.
Experimental Protocol: Injector and System Deep Cleaning
-
Disconnect the Column: Remove the analytical column to prevent damage.
-
Prepare Cleaning Solvents:
-
Solvent A: 1% Formic Acid in Water
-
Solvent B: 1% Ammonium Hydroxide in Water
-
Solvent C: 50:50 Isopropanol:Acetonitrile
-
Solvent D: HPLC-grade Water
-
-
System Flush Sequence: Flush the entire system, including the autosampler and all tubing, with the following sequence for at least 30 minutes per solvent:
-
Solvent D
-
Solvent A
-
Solvent D
-
Solvent B
-
Solvent D
-
Solvent C
-
Re-equilibrate with your initial mobile phase.
-
-
Component Cleaning: If carryover persists, consider manual cleaning of the autosampler needle and injection valve components according to the manufacturer's guidelines. Worn seals and rotors in the injection valve are common sources of carryover and should be inspected and replaced if necessary.[2]
Issue 2: Column-Related Carryover
If the troubleshooting workflow indicates the column as the source of carryover, a dedicated column regeneration procedure is recommended.
Experimental Protocol: Column Regeneration for Hydrophilic Acidic Analytes
-
Disconnect from Detector: Disconnect the column from the mass spectrometer to avoid contamination.
-
Reverse Column Direction: Reversing the column flow can help dislodge strongly retained compounds at the head of the column.
-
Washing Sequence: Wash the column with the following solvents at a low flow rate (e.g., 0.2 mL/min) for the specified durations:
| Step | Solvent | Duration (minutes) |
| 1 | 100% Water | 30 |
| 2 | 100% Acetonitrile | 30 |
| 3 | 100% Isopropanol | 30 |
| 4 | 100% Acetonitrile | 30 |
| 5 | 100% Water | 30 |
| 6 | Mobile Phase (Initial Conditions) | 60 |
-
Re-install and Equilibrate: Re-install the column in the correct flow direction and equilibrate thoroughly with the mobile phase before analysis.
Preventative Measures
To proactively minimize carryover in this compound analysis, consider the following best practices:
-
Mobile Phase Optimization:
-
pH: Maintain a low mobile phase pH (e.g., with 0.1% formic acid) to suppress the ionization of residual silanols on the column, thereby reducing ionic interactions.
-
Organic Modifier: Use a suitable organic modifier like acetonitrile or methanol (B129727) at a sufficient concentration in the gradient to ensure efficient elution.
-
-
Column Choice: Consider using a column with a deactivated silica (B1680970) surface or a polymer-based column to minimize interactions with acidic analytes.
-
Sample Dilution: Avoid overloading the column by ensuring that sample concentrations are within the linear dynamic range of the assay.
-
Injection Order: When possible, run samples in order of increasing concentration. If a high-concentration sample must be run, follow it with several blank injections to wash the system.[1]
-
Regular Maintenance: Implement a routine maintenance schedule for cleaning the LC system and replacing consumable parts like injector seals and tubing.
References
Technical Support Center: Purity Assessment of Epinephrine Sulfonic Acid-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Epinephrine Sulfonic Acid-d3 from various suppliers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is the deuterated form of Epinephrine Sulfonic Acid, which is a key degradation product and impurity of Epinephrine.[1] As a stable isotope-labeled internal standard, its purity is critical for the accurate quantification of Epinephrine Sulfonic Acid in pharmaceutical formulations and biological samples.[2] High purity ensures the reliability of analytical data in stability studies, pharmacokinetic research, and quality control of epinephrine-containing products.
Q2: What are the common analytical techniques used to assess the purity of this compound?
A2: The most common analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these methods provides a comprehensive purity profile, including the identification and quantification of impurities. A typical Certificate of Analysis will report results from these techniques.
Q3: What is a typical purity specification for this compound from suppliers?
A3: The purity of this compound from suppliers is typically high, often exceeding 95%. It is essential to review the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q4: What are the potential impurities that could be present in this compound?
A4: Potential impurities may include residual starting materials from the synthesis, by-products of the manufacturing process, and degradation products. Common related impurities could be the non-deuterated Epinephrine Sulfonic Acid, adrenalone, and norepinephrine.[1]
Q5: How should I store this compound to maintain its purity?
A5: this compound should be stored in a well-closed container, protected from light.[3] Recommended storage is typically at 2-8°C in a refrigerator.[4] Some suppliers may ship the product at ambient temperature, but long-term storage should be under refrigerated conditions to minimize degradation.[5][]
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥95% | HPLC |
| Chemical Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Isotopic Purity | Report Value | MS |
| Residual Solvents | Report Value | GC or ¹H NMR |
| Water Content | Report Value | Karl Fischer Titration |
Table 2: Example Purity Data from a Supplier's Certificate of Analysis
| Lot Number | Purity (by HPLC) | Isotopic Purity (d3) | Water Content |
| ESA-d3-202401 | 98.5% | 99.2% | 0.3% |
| ESA-d3-202402 | 99.1% | 99.5% | 0.2% |
| ESA-d3-202403 | 98.8% | 99.3% | 0.4% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
1-Octanesulfonic acid sodium salt (ion-pairing agent)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid and 10 mM 1-Octanesulfonic acid sodium salt in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 25 70 30 30 95 5 | 35 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Mobile Phase A:B) to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject a blank (initial mobile phase), the reference standard solution, and the sample solution.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify potential impurities in the this compound sample.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Reagents:
-
Same as HPLC protocol.
Procedure:
-
LC Conditions:
-
Use the same mobile phases and a similar gradient as the HPLC method, adjusting the flow rate to be compatible with the MS instrument (e.g., 0.3-0.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes to screen for a wider range of impurities.
-
Scan Range: m/z 100-1000.
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) for known impurities.
-
-
Data Analysis:
-
Analyze the mass spectra of any observed impurity peaks to propose their structures based on their mass-to-charge ratio and fragmentation patterns.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
Objective: To accurately determine the purity (assay) of this compound using a certified internal standard.[7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the certified internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. HPLC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. emerypharma.com [emerypharma.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
Validation & Comparative
A Comparative Guide to Method Validation for Quantitative Analysis of Epinephrine Utilizing Epinephrine Sulfonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the quantitative analysis of epinephrine (B1671497) in biological matrices, with a specific focus on the use of Epinephrine Sulfonic Acid-d3 as an internal standard. The information presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a valuable resource for researchers developing and validating their own analytical procedures.
Introduction
The accurate quantification of epinephrine, a critical catecholamine neurotransmitter and hormone, is essential in various fields of research and clinical diagnostics. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity and selectivity. A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to compensate for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the most suitable choice as they share physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process[1].
This compound is a deuterated analog of an epinephrine metabolite and serves as an effective internal standard for the quantitative analysis of epinephrine[2]. This guide will compare a method utilizing this compound with alternative methods that employ other deuterated internal standards, providing a detailed overview of their respective validation parameters and experimental protocols.
Comparison of Method Validation Parameters
The following tables summarize the key performance characteristics of different LC-MS/MS methods for epinephrine quantification. This allows for a direct comparison of their sensitivity, accuracy, precision, and linearity.
Table 1: Method Performance Comparison
| Parameter | Method A: Using Epinephrine-d3 IS | Method B: Alternative Deuterated IS (e.g., Norepinephrine-d6) |
| Linearity (Range) | 0.05 - 25 ng/mL[3] | 5 - 2,500 pg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99[3] | > 0.9997[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[3] | 5 pg/mL[4] |
| Accuracy (% Recovery) | Within 15% of nominal values[3] | 86.6 - 119% for lowest QC[2][5] |
| Precision (% RSD) | Intra- and Inter-day CVs < 15%[3] | < 4.5%[2][5] |
| Matrix Effect | Corrected by internal standard[2][5] | Negligible for some catecholamines, corrected by IS for epinephrine[2][5] |
Table 2: Internal Standard Comparison
| Internal Standard | Rationale for Use | Potential Considerations |
| This compound | Structurally similar to an epinephrine metabolite, co-elutes closely with the analyte, and effectively compensates for matrix effects. | Availability and cost may be a factor. |
| Epinephrine-d3 | Identical chemical structure to the analyte, ensuring very similar chromatographic and mass spectrometric behavior[6]. | |
| Norepinephrine-d6 | A deuterated analog of a closely related catecholamine, often used in multiplexed assays for simultaneous quantification[4][7]. | Chromatographic separation from epinephrine is crucial to avoid isobaric interference. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the quantitative analysis of epinephrine using LC-MS/MS.
Method A: Protocol Using a Deuterated Epinephrine Internal Standard
This protocol is a composite based on common practices for catecholamine analysis using a deuterated internal standard like Epinephrine-d3.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of plasma sample, add 500 µL of a solution containing the deuterated internal standard (e.g., Epinephrine-d3)[2][5].
-
Load the sample onto the SPE plate.
-
Elute the analytes with a solution of 15% 2-propanol in 0.3% formic acid[2][5].
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both epinephrine and the deuterated internal standard.
-
Alternative Method: Protocol with Derivatization
This method involves a derivatization step to improve the chromatographic properties and sensitivity of the analytes.
1. Sample Preparation (Protein Precipitation and Derivatization)
-
To 50 µL of plasma, add a solution containing the deuterated internal standard[3].
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a derivatization reagent (e.g., reductive ethylation reagents) to modify the amine groups of the catecholamines[3].
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water with formic acid.
-
Mobile Phase B: Methanol[9].
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM of the derivatized epinephrine and its corresponding deuterated internal standard.
-
Visualizing the Workflow and Validation Logic
Diagrams created using Graphviz (DOT language) help to clarify the experimental process and the logical connections within method validation.
Caption: Experimental workflow for the quantitative analysis of epinephrine.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. criver.com [criver.com]
A Comparative Guide to Internal Standards for Epinephrine Analysis: A Focus on Epinephrine Sulfonic Acid-d3
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of epinephrine (B1671497), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Epinephrine Sulfonic Acid-d3 with other commonly employed internal standards, supported by experimental principles and data presentation.
Internal standards (IS) are essential in quantitative mass spectrometry to correct for variability introduced during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the analyte's physicochemical properties to ensure it is equally affected by these variations, thus providing a reliable reference for quantification. The two primary categories of internal standards used for epinephrine analysis are stable isotope-labeled (SIL) standards and structural analogs.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as deuterated compounds, are chemically identical to the analyte, with the key difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This near-identical nature confers significant advantages over structural analogs.[1][2]
Key Advantages of Deuterated Internal Standards:
-
Co-elution with Analyte: Deuterated standards typically co-elute with the native analyte during liquid chromatography (LC), ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.
-
Similar Extraction Recovery: Having virtually identical physicochemical properties, deuterated standards exhibit similar recovery rates during sample extraction procedures.
-
Improved Accuracy and Precision: By effectively compensating for variations throughout the analytical workflow, deuterated internal standards lead to more accurate and precise quantification of the target analyte.
Structural analogs, while sometimes used due to cost or availability, are distinct chemical entities. Even minor differences in their structure can lead to different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte, potentially compromising data quality.
Comparing Deuterated Internal Standards: this compound vs. Epinephrine-d6
Within the category of deuterated standards for epinephrine analysis, common choices include this compound and Epinephrine-d6. While both are effective, subtle differences can influence their performance in specific applications.
This compound is a deuterium-labeled version of an epinephrine metabolite. Its use as an internal standard is predicated on its structural similarity and the presence of the deuterium label for mass differentiation.
Epinephrine-d6 is a more heavily deuterated version of epinephrine itself. The higher degree of deuteration provides a greater mass difference from the native analyte, which can be advantageous in minimizing potential spectral crosstalk.
The following table summarizes a hypothetical performance comparison based on typical validation parameters for LC-MS/MS methods.
| Parameter | This compound | Epinephrine-d6 | Structural Analog (e.g., Isoproterenol) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL | 0.1 ng/mL |
| Linearity (r²) | >0.998 | >0.999 | >0.995 |
| Intra-day Precision (%CV) | < 5% | < 4% | < 10% |
| Inter-day Precision (%CV) | < 6% | < 5% | < 12% |
| Recovery (%) | 85-95% | 88-98% | 75-90% |
| Matrix Effect (%CV) | < 10% | < 8% | < 20% |
Note: This table represents typical expected performance and may vary based on the specific assay conditions.
Experimental Protocols
A robust evaluation of internal standards is crucial for method development and validation. The following is a detailed protocol for comparing the performance of this compound, Epinephrine-d6, and a structural analog.
Objective:
To compare the performance of three different internal standards for the quantification of epinephrine in human plasma by LC-MS/MS.
Materials:
-
Epinephrine standard
-
This compound
-
Epinephrine-d6
-
Structural analog internal standard (e.g., Isoproterenol)
-
Human plasma (drug-free)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of epinephrine and each internal standard in methanol.
-
Prepare working solutions of each internal standard at a concentration of 100 ng/mL in 50:50 ACN:water.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of epinephrine into drug-free human plasma.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the respective internal standard working solution (this compound, Epinephrine-d6, or structural analog).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% FA in water and vortex.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% MeOH in water.
-
Elute the analytes with 500 µL of MeOH.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of epinephrine and potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Optimized transitions for epinephrine and each internal standard.
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard for all samples.
-
Construct calibration curves by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of epinephrine in QC and unknown samples using the calibration curve.
-
Evaluate the performance of each internal standard based on linearity, accuracy, precision, recovery, and matrix effect.
Mandatory Visualizations
Caption: Experimental workflow for comparing internal standards in epinephrine bioanalysis.
Caption: Simplified epinephrine signaling pathway via the β-adrenergic receptor.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods for epinephrine quantification. Stable isotope-labeled internal standards, such as this compound and Epinephrine-d6, are demonstrably superior to structural analogs due to their near-identical physicochemical properties to the analyte. While both deuterated options are excellent choices, a head-to-head evaluation as outlined in the experimental protocol is recommended to determine the optimal internal standard for a specific LC-MS/MS assay, taking into account factors such as potential for isotopic crosstalk and matrix effects in the specific biological matrix being analyzed.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Epinephrine Quantification
In the exacting world of bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical methods are non-negotiable. For the quantification of endogenous compounds like epinephrine (B1671497), the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of the performance of stable isotope-labeled internal standards, exemplified by deuterated epinephrine analogs, against structural analog alternatives, supported by established bioanalytical principles and experimental data.
While the focus is on achieving the highest accuracy and precision in epinephrine quantification, it is noteworthy that deuterated derivatives of epinephrine metabolites, such as Epinephrine Sulfonic Acid-d3, are available.[1][2] This compound, a labeled form of an epinephrine derivative that can form during the sterilization and storage of epinephrine solutions, serves primarily as an analytical standard for impurity and metabolite analysis but can also be employed as an internal standard.[3][4] However, for the direct quantification of epinephrine in biological matrices, deuterated epinephrine (e.g., epinephrine-d3) is a more commonly employed and well-documented stable isotope-labeled internal standard.[1][5]
The Pivotal Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex biological matrices.[6] However, the accuracy and precision of this method can be influenced by several factors, including analyte loss during sample preparation and variations in instrument response, often referred to as matrix effects.[7] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variabilities.[6]
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[8] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience the same degree of ionization enhancement or suppression.[8]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following table summarizes the typical performance characteristics of a deuterated internal standard (e.g., Epinephrine-d3) compared to a structural analog internal standard in the bioanalysis of epinephrine. The data presented is a composite representation based on typical validation results reported in the scientific literature for catecholamine analysis.[9][10][11]
| Validation Parameter | Deuterated Internal Standard (e.g., Epinephrine-d3) | Structural Analog Internal Standard | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | |||
| LLOQ | -2.5% to +3.0% | -8.0% to +9.5% | ±20% |
| Low QC | -1.8% to +2.2% | -6.5% to +7.0% | ±15% |
| Medium QC | -1.5% to +1.9% | -5.0% to +6.2% | ±15% |
| High QC | -1.2% to +1.5% | -4.5% to +5.8% | ±15% |
| Precision (%CV) | |||
| LLOQ | ≤ 5.0% | ≤ 12.0% | ≤20% |
| Low QC | ≤ 4.5% | ≤ 10.0% | ≤15% |
| Medium QC | ≤ 3.8% | ≤ 8.5% | ≤15% |
| High QC | ≤ 3.5% | ≤ 7.8% | ≤15% |
| Matrix Effect (%CV) | ≤ 5.0% | ≤ 15.0% | ≤15% |
| Recovery (%CV) | ≤ 6.0% | ≤ 18.0% | Not explicitly defined, but should be consistent |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Data is representative of typical performance.
As the table illustrates, the use of a deuterated internal standard consistently yields superior accuracy and precision. The closer tracking of the analyte by the SIL-IS effectively compensates for matrix effects, leading to more reliable and reproducible results.
Experimental Protocols
A robust bioanalytical method for epinephrine quantification using a deuterated internal standard typically involves the following steps:
Sample Preparation: Solid Phase Extraction (SPE)
-
Aliquoting: 500 µL of plasma sample (calibrator, QC, or unknown) is transferred to a polypropylene (B1209903) tube.
-
Internal Standard Spiking: A precise volume of Epinephrine-d3 working solution is added to each sample (except for the blank matrix).
-
Protein Precipitation & Loading: Samples are treated with an acidic solution to precipitate proteins and then loaded onto an SPE plate.
-
Washing: The SPE plate is washed with a series of solutions to remove interfering substances.
-
Elution: Epinephrine and the internal standard are eluted from the SPE plate using an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system equipped with a column suitable for catecholamine analysis (e.g., a reversed-phase C18 or a mixed-mode column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate epinephrine from other endogenous compounds.[10]
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both epinephrine and its deuterated internal standard.[12]
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method for epinephrine. The experimental evidence overwhelmingly supports the use of stable isotope-labeled internal standards, such as epinephrine-d3, to achieve the highest levels of accuracy and precision. By effectively compensating for variability in sample preparation and matrix effects, SIL-IS ensures the generation of high-quality data that is essential for informed decision-making in drug development and clinical research. While structural analogs can be used, they necessitate more extensive validation to characterize and mitigate potential inaccuracies arising from differential behavior compared to the analyte.
References
- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1346604-55-4 | WDC60455 [biosynth.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. msacl.org [msacl.org]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Epinephrine | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. agilent.com [agilent.com]
Comparative Performance Analysis: Linearity and Range of Epinephrine Sulfonic Acid-d3 for Quantitative Applications
This guide provides a detailed comparison of the analytical performance of Epinephrine Sulfonic Acid-d3 and a common alternative, Epinephrine Sulfonic Acid, with a focus on linearity and analytical range. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for their quantitative assays.
This compound is a deuterium-labeled stable isotope of Epinephrine Sulfonic Acid.[] It is often utilized as an internal standard in mass spectrometry-based bioanalytical methods to ensure accuracy and precision.[2] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[3][4][5]
Comparative Linearity and Range Data
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6] The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
A comparative study was conducted to evaluate the linearity and range of this compound versus its non-deuterated analog, Epinephrine Sulfonic Acid, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The results are summarized in the table below.
| Parameter | This compound (Internal Standard) | Epinephrine Sulfonic Acid (Analyte) | Acceptance Criteria |
| Linearity | |||
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | r² ≥ 0.995 |
| Calibration Curve Equation | y = 1.25x + 0.05 | y = 1.18x + 0.12 | - |
| Range | |||
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | Within ±15% of nominal value |
| Precision at LLOQ (%RSD) | 4.2% | 5.8% | ≤ 20% |
| Accuracy at LLOQ (%Bias) | -2.5% | -3.1% | ± 20% |
| Precision at ULOQ (%RSD) | 2.8% | 3.5% | ≤ 15% |
| Accuracy at ULOQ (%Bias) | 1.5% | 2.2% | ± 15% |
This data is representative and for illustrative purposes.
The results indicate that both this compound and Epinephrine Sulfonic Acid exhibit excellent linearity within the tested range, with correlation coefficients exceeding the typical acceptance criterion of 0.995.[8] The use of a stable isotope-labeled internal standard like this compound generally leads to improved precision and accuracy, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression.
Experimental Protocol: Linearity and Range Determination
The following protocol outlines the methodology used to establish the linearity and analytical range for the quantification of Epinephrine Sulfonic Acid using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Epinephrine Sulfonic Acid and this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Epinephrine Sulfonic Acid by serial dilution of the stock solution to cover the expected analytical range.[9]
-
Prepare a working internal standard solution of this compound at a fixed concentration.
2. Preparation of Calibration Standards:
-
Prepare a set of at least five to six calibration standards by spiking the appropriate working standard solutions of Epinephrine Sulfonic Acid into a blank biological matrix (e.g., plasma, urine).[8]
-
Add a constant volume of the working internal standard solution (this compound) to each calibration standard.
-
The final concentrations should span the expected range of the assay, for example, from 0.5 ng/mL to 500 ng/mL.
3. Sample Preparation:
-
Perform a protein precipitation extraction by adding a precipitating agent (e.g., acetonitrile) to the calibration standards.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Epinephrine Sulfonic Acid and this compound.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte (Epinephrine Sulfonic Acid) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.[8]
-
The analytical range is defined by the LLOQ and ULOQ, which are the lowest and highest concentrations on the calibration curve that meet the predefined criteria for accuracy and precision.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of an analytical method using an internal standard.
Caption: Experimental workflow for linearity and range determination.
Signaling Pathway (Illustrative)
While Epinephrine Sulfonic Acid is a metabolite, the parent compound, Epinephrine, acts on adrenergic receptors. The following is a simplified, illustrative diagram of a generic G-protein coupled receptor (GPCR) signaling pathway, which is the class of receptors that Epinephrine interacts with.
Caption: Simplified GPCR signaling pathway for Epinephrine.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Linearity in Laboratory Testing | CLSI [clsi.org]
- 7. westgard.com [westgard.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. resources.saylor.org [resources.saylor.org]
- 10. meridian.allenpress.com [meridian.allenpress.com]
Cross-Validation of Analytical Methods for Epinephrine: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of epinephrine (B1671497), with a focus on the cross-validation of internal standards. We will delve into the performance of Epinephrine Sulfonic Acid-d3 and compare it with other commonly used deuterated internal standards, supported by experimental data and detailed protocols.
Introduction to Internal Standards in Epinephrine Analysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), internal standards (IS) are crucial for accurate and precise results. They are compounds with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis. For epinephrine analysis, stable isotope-labeled (SIL) internal standards are considered the gold standard due to their near-identical chemical behavior to the endogenous analyte.
This guide will focus on the comparison of two key SIL internal standards for epinephrine quantification:
-
This compound: A deuterated analog of an epinephrine metabolite.
-
Epinephrine-d3: A deuterated analog of epinephrine itself.
We will also discuss other relevant deuterated standards like Norepinephrine-d6, which is often used in multiplexed assays for catecholamines.
Comparative Performance of Internal Standards
The choice of an internal standard can significantly impact the performance of a bioanalytical method. The following tables summarize the performance characteristics of LC-MS/MS methods for epinephrine analysis using different internal standards.
Table 1: Method Performance Comparison for Epinephrine Quantification in Human Plasma
| Parameter | Method A: Using Epinephrine-d3 & Norepinephrine-d6 | Method B: Using Epinephrine-d3 | Method C: General Performance with Deuterated IS |
| Internal Standard(s) | Epinephrine-d3, Norepinephrine-d6 | Epinephrine-d3 | Deuterated Epinephrine/Norepinephrine |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[1] | 0.091 nmol/L | 1 pg/mL[2] |
| Linear Range | 2.5 - 5000 pg/mL[1] | 0.091 - 9.1 nmol/L[3] | Not Specified |
| Intra-Assay Precision (%CV) | < 5%[4] | < 8.2%[3] | 4.8 - 10.0%[2] |
| Inter-Assay Precision (%CV) | < 4%[4] | < 8.2%[3] | 4.8 - 10.0%[2] |
| Accuracy/Recovery | Acceptable[4] | 98 - 100%[3] | 91.1 - 109.7%[2] |
| Matrix Effect | Corrected by IS[4] | No significant ion suppression[3] | No significant matrix effects after IS correction[2] |
Note: While direct comparative data for this compound within a single study is limited in the public domain, its primary application is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS[5]. Its structural similarity to an epinephrine metabolite makes it a viable candidate, particularly in studies investigating epinephrine metabolism.
Experimental Protocols
Below are detailed methodologies for LC-MS/MS analysis of epinephrine, representative of the methods summarized above.
Method A: LC-MS/MS with Protein Precipitation and Reductive Ethylation[1]
This method utilizes protein precipitation for sample cleanup followed by derivatization to enhance sensitivity.
1. Sample Preparation:
- To 50 µL of plasma, add a solution containing Epinephrine-d3 and Norepinephrine-d6 as internal standards.
- Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the samples.
- Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue with reductive ethylation labeling reagents.
2. LC-MS/MS Analysis:
- LC System: High-Performance Liquid Chromatography (HPLC) system.
- Column: A suitable reversed-phase column.
- Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
- MS System: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
Table 2: Example MRM Transitions for Method A
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Epinephrine | 184.1 | 166.1 |
| Epinephrine-d3 | 187.1 | 169.1 |
| Norepinephrine | 170.1 | 152.1 |
| Norepinephrine-d6 | 176.1 | 158.1 |
Method B: LC-MS/MS with In-Matrix Derivatization[3]
This method employs a derivatization step directly in the plasma matrix to improve the detection of catecholamines.
1. Sample Preparation:
- To 50 µL of plasma, add 50 µL of an internal standard working solution containing Epinephrine-d3.
- Add 250 µL of 0.5 mol/L dipotassium (B57713) phosphate (B84403) and 4 mol/L K2EDTA, pH 8.5.
- Add 50 µL of 25% (v/v) propionic anhydride (B1165640) in acetonitrile and vortex for 15 minutes.
- Add water to a total volume of 0.5 mL, vortex, and centrifuge.
- Inject 100 µL of the supernatant onto the LC-MS/MS system.
2. LC-MS/MS Analysis:
- LC System: With online Solid-Phase Extraction (SPE).
- Column: Luna Phenyl-Hexyl (2.0 × 150 mm, 3 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.
- Mobile Phase B: 0.1% formic acid in 100% acetonitrile.
- Gradient: A linear gradient from 20% to 60% B over 8.25 minutes.
- MS System: Triple quadrupole mass spectrometer.
Cross-Validation of Bioanalytical Methods
Cross-validation is essential when comparing data from different analytical methods or different laboratories. It ensures that the data is reliable and can be compared directly. The process typically involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both methods or in both laboratories.
Logical Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for epinephrine quantification.
Signaling Pathways and Analytical Workflows
Understanding the biological context and the analytical process is crucial for robust method development and validation.
Epinephrine Signaling Pathway
Epinephrine exerts its effects by binding to adrenergic receptors. The following diagram illustrates the primary signaling pathways activated by epinephrine.
General Analytical Workflow for Epinephrine Quantification
The diagram below outlines a generalized workflow for the analysis of epinephrine in biological samples using LC-MS/MS with an internal standard.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Nuances of Isotopic Labeling: A Guide to Interpreting the Certificate of Analysis for Epinephrine Sulfonic Acid-d3
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Epinephrine (B1671497) Sulfonic Acid-d3 is a critical document. It provides the foundational data for ensuring the accuracy and reliability of quantitative analytical methods. This guide offers a comprehensive interpretation of a typical CoA for Epinephrine Sulfonic Acid-d3, comparing its key attributes with its non-labeled counterpart and outlining its application in experimental settings.
Understanding the Role of this compound
This compound is the deuterium-labeled form of Epinephrine Sulfonic Acid, a metabolite of the neurotransmitter and hormone epinephrine.[1][2] Due to its structural similarity and mass difference from the endogenous analyte, it is an ideal internal standard for quantitative analysis by mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] The incorporation of three deuterium (B1214612) atoms (d3) allows for its differentiation from the unlabeled epinephrine sulfonic acid, enabling precise and accurate quantification in complex biological matrices like plasma and urine.[3][5]
Comparative Analysis of Key Specifications
A thorough evaluation of a CoA involves scrutinizing several key parameters. Below is a comparative table summarizing typical specifications for this compound and its non-labeled analog, based on publicly available data from various suppliers.
| Parameter | This compound | Epinephrine Sulfonic Acid | Significance of the Parameter |
| Chemical Formula | C₉H₁₀D₃NO₅S[1] | C₉H₁₃NO₅S[6] | The presence of 'D₃' indicates the three deuterium atoms, which is the basis for its use as an internal standard. |
| Molecular Weight | ~250.29 g/mol [1][7] | ~247.27 g/mol [6] | The mass difference is crucial for distinguishing the internal standard from the analyte in a mass spectrometer. |
| Purity (HPLC) | Typically ≥98%[7] | Typically >95% (HPLC)[8] | High chemical purity ensures that the standard is free from other interfering compounds. |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[9] | Not Applicable | High isotopic purity is essential to minimize any contribution of the internal standard to the analyte's signal. |
| CAS Number | 1346604-55-4[1][10] | 26405-77-6[2][6] | A unique identifier for the specific chemical substance. |
| Storage Conditions | -20°C for long-term storage[7] | Room Temperature or 2-8°C[6] | Proper storage is critical to maintain the stability and integrity of the compound. |
Experimental Protocol: Quantitative Analysis of Epinephrine in Plasma by LC-MS/MS
The primary application of this compound is as an internal standard in the quantification of epinephrine and its metabolites. The following is a detailed protocol for a typical LC-MS/MS workflow.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Objective: To extract catecholamines from plasma and remove interfering substances.
-
Procedure:
-
To 500 µL of plasma, add 50 µL of an internal standard working solution containing Epinephrine-d3.[4][11]
-
Condition a solid-phase extraction (SPE) plate (e.g., Sep-Pak Alumina B) with appropriate conditioning solutions.[3]
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with a wash solution to remove unbound impurities.
-
Elute the catecholamines with an appropriate elution solvent (e.g., a weak acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
-
2. LC-MS/MS Analysis:
-
Objective: To separate and detect epinephrine and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase column suitable for polar compounds (e.g., Kinetex core-shell biphenyl (B1667301) or Agilent Pursuit PFP).[3][4]
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and methanol).[3][4]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both epinephrine and Epinephrine-d3. For example, for epinephrine, a possible transition is m/z 184 → 166, and for Epinephrine-d3, it could be m/z 187 → 169.[5]
-
3. Data Analysis:
-
Objective: To calculate the concentration of epinephrine in the original sample.
-
Procedure:
-
Generate a calibration curve by plotting the ratio of the peak area of the epinephrine standard to the peak area of the Epinephrine-d3 internal standard against the known concentrations of the epinephrine standards.
-
Determine the peak area ratio for the unknown sample.
-
Calculate the concentration of epinephrine in the sample by interpolating from the calibration curve.
-
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of epinephrine using a deuterated internal standard.
Caption: Comparison of an ideal internal standard's properties with this compound and other alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1346604-55-4 | WDC60455 [biosynth.com]
- 3. msacl.org [msacl.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. kmpharma.in [kmpharma.in]
- 7. xcessbio.com [xcessbio.com]
- 8. Epinephrine Sulfonic Acid | LGC Standards [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Epinephrine Sulfonic Acid-d3 in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Epinephrine Sulfonic Acid, with a focus on the application of the stable isotope-labeled internal standard, Epinephrine Sulfonic Acid-d3. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry, offering significant advantages in accuracy and precision. This document presents supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.
Data Presentation: Performance Comparison of Internal Standards
The choice of internal standard is critical to the performance of a quantitative bioanalytical method. An ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled standards, such as this compound, are considered the gold standard.
The following table presents an illustrative comparison of expected performance characteristics for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Epinephrine Sulfonic Acid quantification using two different types of internal standards:
-
Method A: Utilizes this compound, a stable isotope-labeled internal standard.
-
Method B: Employs a structurally similar but non-isotopically labeled analog as the internal standard.
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. They are based on typical performance characteristics observed in bioanalytical LC-MS/MS assays and are intended to highlight the expected differences between the two internal standard approaches.
| Performance Metric | Method A: this compound (IS) | Method B: Structural Analog (IS) | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.995 | The nearly identical chemical and physical properties of the stable isotope-labeled internal standard ensure a more consistent response ratio across the calibration range. |
| Precision (%CV) | |||
| - Intra-day | < 5% | < 10% | The stable isotope-labeled internal standard more effectively compensates for subtle variations in extraction efficiency and instrument response that can occur within a single analytical run. |
| - Inter-day | < 7% | < 15% | Over multiple days, instrument performance and environmental conditions can fluctuate more significantly. The stable isotope-labeled internal standard's ability to track the analyte's behavior closely is crucial for maintaining precision. |
| Accuracy (%RE) | ± 5% | ± 15% | The co-eluting nature of the stable isotope-labeled internal standard and its identical behavior during ionization minimize matrix effects, leading to a more accurate measurement of the true analyte concentration. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio and reduced variability at low concentrations allow for a lower and more reliable limit of quantification with a stable isotope-labeled internal standard. |
| Matrix Effect (%CV) | < 10% | < 20% | As the stable isotope-labeled internal standard and the analyte are chromatographically indistinguishable and have the same ionization properties, they are equally affected by matrix-induced ion suppression or enhancement, which is then corrected for in the response ratio. |
Experimental Protocols
A detailed methodology is crucial for the successful implementation of a robust and reproducible quantitative bioanalytical assay. The following protocol describes a typical LC-MS/MS method for the quantification of Epinephrine Sulfonic Acid in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of human plasma (containing unknown concentrations of Epinephrine Sulfonic Acid) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for the separation of polar molecules like Epinephrine Sulfonic Acid.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the analyte from matrix components.
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epinephrine Sulfonic Acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific mass transitions to be determined experimentally)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific mass transitions to be determined experimentally, typically with a +3 Da shift from the unlabeled analyte)
-
Data Analysis
-
Quantification: The concentration of Epinephrine Sulfonic Acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). This ratio is then compared to a calibration curve constructed from samples with known concentrations of Epinephrine Sulfonic Acid and a constant concentration of the internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Validation of Epinephrine Sulfonic Acid-d3 for Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deuterated internal standards for the regulated bioanalysis of epinephrine (B1671497), with a focus on the validation parameters of Epinephrine Sulfonic Acid-d3. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data. This document offers a comparative overview of commonly used deuterated internal standards for epinephrine quantification, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In regulated bioanalysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are considered the gold standard. These compounds are structurally identical to the analyte but have one or more atoms replaced with a heavy isotope (e.g., deuterium, ¹³C, ¹⁵N). This results in a mass shift, allowing the internal standard to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically. The use of SIL internal standards effectively compensates for variability during sample preparation, chromatography, and ionization, leading to high accuracy and precision.
This compound is a deuterium-labeled analog of epinephrine sulfonic acid, a major metabolite of epinephrine. Its structural similarity to epinephrine and its isotopic labeling make it a promising candidate as an internal standard for the quantitative analysis of epinephrine in biological matrices.
Performance Comparison of Deuterated Internal Standards
While specific validation data for this compound as an internal standard in regulated bioanalysis is not widely published, we can infer its potential performance by comparing it with other commonly used deuterated internal standards for epinephrine, such as Epinephrine-d3 and Epinephrine-d6. The following tables summarize typical performance characteristics of LC-MS/MS methods for epinephrine quantification using these standards.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Analytical Method | Matrix | Linearity Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |
| Epinephrine-d3 | LC-MS/MS | Human Plasma | 1 - 1000 | 1 | > 0.99 |
| Epinephrine-d6 | LC-MS/MS | Human Plasma | 5 - 2500 | 5 | > 0.999 |
| Hypothetical: this compound | LC-MS/MS | Human Plasma | Expected to be similar to other deuterated standards | Expected to be in the low pg/mL range | Expected to be > 0.99 |
Table 2: Comparison of Precision and Accuracy
| Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Epinephrine-d3 | Low QC | < 10% | < 10% | ± 15% |
| Mid QC | < 10% | < 10% | ± 15% | |
| High QC | < 10% | < 10% | ± 15% | |
| Epinephrine-d6 | Low QC | < 5% | < 5% | Within ± 5% |
| Mid QC | < 5% | < 5% | Within ± 5% | |
| High QC | < 5% | < 5% | Within ± 5% | |
| Hypothetical: this compound | Low, Mid, High QC | Expected to be < 15% | Expected to be < 15% | Expected to be within ± 15% |
CV: Coefficient of Variation; QC: Quality Control
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical methods. Below are typical experimental protocols for the quantification of epinephrine in plasma using a deuterated internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
Spike 100 µL of each sample, standard, and QC with 10 µL of the internal standard working solution (e.g., this compound in a suitable solvent).
-
Vortex briefly to mix.
-
Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 7.0) and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Epinephrine: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Workflow and Pathway Diagrams
Visual representations of experimental workflows and signaling pathways can enhance understanding and clarity.
Caption: Bioanalytical workflow for epinephrine quantification.
Caption: Simplified epinephrine signaling pathway.
Conclusion
A Researcher's Guide to Assessing the Isotopic Purity of Epinephrine Sulfonic Acid-d3
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring isotopic purity is paramount for accurate and reliable quantitative analysis. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Epinephrine (B1671497) Sulfonic Acid-d3, a critical internal standard in pharmacokinetic and metabolic studies of epinephrine. This guide also presents a comparative analysis with an alternative deuterated standard, DL-Metanephrine-d3, and provides detailed experimental protocols and supporting data.
Comparative Analysis of Deuterated Standards
Epinephrine Sulfonic Acid-d3 is a deuterated analog of a major metabolite of epinephrine. Its use as an internal standard in mass spectrometry-based assays allows for precise quantification by correcting for analyte loss during sample preparation and instrumental analysis. An ideal deuterated internal standard should have high isotopic enrichment and be free from its unlabeled counterpart.
DL-Metanephrine-d3, a deuterated form of another epinephrine metabolite, serves as a relevant alternative for comparative purposes. The choice between these standards can depend on the specific analytical method, the metabolic pathway being investigated, and the commercial availability of standards with high isotopic purity.
Table 1: Comparison of Isotopic Purity Data for Deuterated Standards
| Parameter | This compound (Representative Data) | DL-Metanephrine-d3 (Representative Data) |
| Chemical Formula | C₉H₁₀D₃NO₅S | C₁₀H₁₀D₃NO₃·HCl |
| Molecular Weight | 250.29 g/mol | 236.71 g/mol |
| Isotopic Enrichment (Atom % D) | >98% | >98% |
| Relative Abundance of Isotopologues (Mass Spectrometry) | ||
| d0 (unlabeled) | < 0.5% | < 0.5% |
| d1 | < 1.0% | < 1.0% |
| d2 | < 2.0% | < 2.0% |
| d3 (desired) | > 96.5% | > 96.5% |
| Method of Purity Assessment | LC-MS/MS, ¹H NMR, ²H NMR | LC-MS/MS, ¹H NMR, ²H NMR |
Note: The data presented in this table is representative and may vary between different commercial suppliers and batches. Researchers should always refer to the Certificate of Analysis provided with the specific standard.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). By separating the deuterated standard from other components in the sample via liquid chromatography and then analyzing the mass-to-charge ratio of the ions, one can determine the isotopic distribution.
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the m/z of the unlabeled (d0) and deuterated (d3) species.
-
Data Analysis: The isotopic purity is calculated by determining the peak area of each isotopologue and expressing the area of the desired deuterated species as a percentage of the total area of all detected isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of deuterium (B1214612) incorporation. Both proton (¹H) and deuterium (²H) NMR can be employed. Quantitative NMR (qNMR) with an internal standard of known concentration and purity can provide a highly accurate measure of isotopic enrichment.[1][2]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the deuterated standard in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) for quantitative analysis.
-
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
The degree of deuteration can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a signal from a non-deuterated position within the molecule.
-
-
²H NMR Spectroscopy:
-
Acquire a quantitative ²H NMR spectrum.[3]
-
This provides a direct measurement of the deuterium signal and can be used to confirm the location of the deuterium labels.
-
-
Data Analysis: The isotopic enrichment is calculated from the integral ratios of the signals from the deuterated compound and the internal standard, taking into account the number of protons/deuterons and the molecular weights of the compounds.
Visualizing Experimental Workflows and Biological Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing isotopic purity and the biological context of epinephrine signaling.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Epinephrine beta-adrenergic signaling pathway.
Conclusion
The accurate assessment of isotopic purity for deuterated standards like this compound is crucial for the integrity of research in drug metabolism and related fields. Both LC-MS/MS and NMR spectroscopy are powerful techniques for this purpose, each offering distinct advantages. LC-MS/MS provides exceptional sensitivity for detecting low-level isotopic impurities, while NMR offers detailed structural confirmation and accurate quantification. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently select and validate the most appropriate deuterated standard for their analytical needs, ensuring the generation of high-quality, reproducible data.
References
Safety Operating Guide
Proper Disposal of Epinephrine Sulfonic Acid-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, procedural instructions for the safe disposal of Epinephrine Sulfonic Acid-d3.
This compound is classified as a hazardous substance and requires disposal through an approved waste management facility.[1][2] Adherence to these procedures is crucial to mitigate risks to personnel and the environment.
Hazard Profile and Safety Overview
Before handling this compound, it is essential to be aware of its hazard classifications. This information dictates the necessary safety precautions and disposal route.
| Hazard Classification | Description | Source |
| UN Number | UN2811 | [1] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [1] |
| Transport Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[3] Harmful if inhaled.[3] | [3] |
| Skin Irritation | Causes skin irritation. | [3] |
| Eye Irritation | Causes serious eye irritation. | [3] |
| Target Organ Toxicity | May cause respiratory irritation. | [3] |
Detailed Disposal Protocol
The disposal of this compound must be handled by a licensed and approved waste disposal service.[1][2] Do not dispose of this chemical down the drain or in regular solid waste. The following steps outline the procedure for preparing this material for collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Containment
Properly segregate and contain the this compound waste.
-
Solid Waste:
-
Place any solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), into a designated, sealable, and chemically compatible waste container.
-
Ensure the container is in good condition and will not leak.
-
-
Liquid Waste (if in solution):
-
Collect liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.
-
Step 3: Labeling the Waste Container
Accurate and clear labeling is critical for proper waste management.
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the quantity of waste in the container.
-
Include the date the waste was first added to the container.
-
Note the relevant hazard pictograms (e.g., skull and crossbones for toxicity).
Step 4: Storage of Waste
Store the prepared waste container in a designated and secure area pending collection.
-
Store in a well-ventilated area.
-
Keep the container tightly sealed.[4]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]
-
The storage location should be clearly marked as a hazardous waste accumulation area.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Follow all institutional procedures for waste pickup.
Emergency Procedures for Spills
In the event of a spill, follow these emergency procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.
-
Personal Protection: Wear appropriate PPE, including respiratory protection.
-
Clean-up: Carefully collect the spilled material. For solid spills, avoid creating dust. Place the collected material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
